KT5720
Description
indolocarbazole; synthetic derivative of K 252a
Properties
IUPAC Name |
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHVZXPFVXKEY-RUAOOFDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910614 | |
| Record name | KT5720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108068-98-0 | |
| Record name | KT 5720 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108068-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KT 5720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108068980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KT5720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KT5720 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KT-5720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58HV29I28S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of KT5720 on Protein Kinase A
For Immediate Release
This technical guide provides an in-depth analysis of KT5720, a widely utilized pharmacological agent in signal transduction research. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanism by which this compound inhibits Protein Kinase A (PKA), presents quantitative data on its efficacy and selectivity, details relevant experimental protocols, and visualizes the complex biological interactions involved.
Executive Summary
This compound is a cell-permeable and reversible inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA).[1][2][3] A semi-synthetic derivative of K252a, it functions as a potent antagonist by competitively targeting the ATP-binding site on the catalytic subunit of PKA.[4][5] While it is a valuable tool for investigating PKA-mediated signaling pathways, it is crucial for researchers to recognize that its inhibitory effects are dependent on intracellular ATP concentrations and that it exhibits off-target activity against other kinases.[5][6] This guide serves to provide a comprehensive understanding of its molecular interactions and a practical framework for its application in experimental settings.
Core Mechanism of Action
Protein Kinase A is a key enzyme in cellular signaling, typically existing as an inactive tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[4][7] The signaling cascade is initiated when an extracellular stimulus, such as a hormone or neurotransmitter, binds to a G-protein-coupled receptor (GPCR). This activates adenylyl cyclase, which then synthesizes the second messenger cAMP.[7][8]
The binding of cAMP to the regulatory subunits of PKA induces a conformational change, causing the release of the active catalytic subunits.[4][9] These free catalytic subunits can then phosphorylate various downstream protein substrates on serine or threonine residues, thereby regulating a multitude of cellular processes, including gene expression, metabolism, and cell cycle progression.[8][10][11]
This compound exerts its inhibitory effect by directly interfering with the function of the active PKA catalytic subunit. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket on the catalytic subunit.[4][6][12] This binding action prevents the phosphorylation of PKA's target substrates, effectively blocking the downstream signaling cascade.[13]
The inhibitory action of this compound occurs at the crucial step of substrate phosphorylation. By occupying the ATP binding site, it prevents the transfer of a phosphate group from ATP to the target protein.
Quantitative Data: Potency and Selectivity
The potency of this compound is typically reported as an inhibitory constant (Ki) or as a half-maximal inhibitory concentration (IC50). It is critical to note that the IC50 value for ATP-competitive inhibitors like this compound is highly dependent on the concentration of ATP used in the assay.[5]
| Target Kinase | Ki | IC50 | Conditions |
| Protein Kinase A (PKA) | 60 nM [2][5][12] | 56 nM - 3.3 µM [1][5] | Varies with ATP concentration |
| Phosphorylase Kinase (PHK) | - | 11 nM[1][4] | - |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | - | 300 nM[1][4] | - |
| Protein Kinase Bα (PKBα) | - | Potent Inhibition[5] | - |
| Glycogen Synthase Kinase 3β (GSK3β) | - | Potent Inhibition[5] | - |
| Mitogen-activated protein kinase kinase 1 (MEK) | - | Potent Inhibition[5] | - |
| Mitogen- and stress-activated protein kinase 1 (MSK1) | - | Potent Inhibition[5] | - |
| Protein Kinase C (PKC) | > 2 µM | - | - |
| Protein Kinase G (PKG) | > 2 µM | - | - |
Data compiled from multiple sources.[1][2][4][5][12]
As the data indicates, while this compound is a potent inhibitor of PKA, it also demonstrates significant activity against other kinases, a factor that must be considered in experimental design and data interpretation.[5][6][14]
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol outlines a method to determine the IC50 of this compound for PKA in a cell-free system.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA-specific peptide substrate (e.g., Kemptide, L-R-R-A-S-L-G)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Methodology:
-
Reaction Setup: Prepare a series of reaction tubes. To each tube, add the kinase reaction buffer, a fixed concentration of the PKA peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Enzyme Addition: Add the purified PKA catalytic subunit to each tube to initiate the reaction.
-
Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The peptide substrate will bind to the paper, while unincorporated ATP will not.
-
Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of PKA activity against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that reduces PKA activity by 50%.
Cell-Based Western Blot Assay for PKA Inhibition
This protocol assesses the efficacy of this compound in inhibiting PKA signaling within a cellular context by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP Response Element-Binding Protein).
Materials:
-
Cultured cells (e.g., HEK293, SH-SY5Y)
-
Forskolin (an adenylyl cyclase activator to increase intracellular cAMP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).[15]
-
PKA Activation: Stimulate the cells with forskolin for a short period (e.g., 15-30 minutes) to activate PKA. Include control groups (vehicle only, forskolin only, this compound only).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-CREB and total CREB. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-CREB signal to the total CREB signal to determine the extent of PKA inhibition by this compound.
Conclusion and Best Practices
This compound remains a cornerstone tool for dissecting the roles of PKA in cellular signaling. Its mechanism as an ATP-competitive inhibitor of the PKA catalytic subunit is well-established.[4] However, researchers must exercise caution due to its concentration-dependent efficacy and its known off-target effects on a range of other protein kinases.[5][14] To ensure the validity of experimental findings, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Confirm findings using alternative PKA inhibitors with different mechanisms of action (e.g., cAMP analogs like Rp-cAMPS).[6][16]
-
Employ non-pharmacological methods, such as genetic knockdown or knockout of PKA subunits, to corroborate results.[17]
By adhering to these principles, the scientific community can continue to leverage this compound effectively to advance our understanding of PKA-mediated biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Functional Insights into Protein Kinase A (PKA) Signaling from C. elegans [mdpi.com]
- 10. PKA Signaling → Area [lifestyle.sustainability-directory.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 15. researchgate.net [researchgate.net]
- 16. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to KT5720 as a Selective PKA Inhibitor
This technical guide provides a comprehensive overview of this compound, a widely used pharmacological tool for the investigation of Protein Kinase A (PKA) signaling. This document details its mechanism of action, selectivity, and applications, and provides standardized protocols for its use in experimental settings.
Introduction
This compound is a cell-permeable and reversible inhibitor of cyclic AMP-dependent Protein Kinase A (PKA).[1][2] It is a semi-synthetic derivative of K252a, an alkaloid isolated from the fungus Nocardiopsis sp.[3][4] Structurally, it is an analog of staurosporine.[3] this compound is a valuable tool for elucidating the physiological roles of PKA in a multitude of cellular processes, including gene transcription, metabolism, and synaptic plasticity.[5]
Chemical and Physical Properties
This compound is an organic heterooctacyclic compound.[6] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (5R,6S,8S)-Hexyl 6-hydroxy-5-methyl-13-oxo-6,7,8,13,14,15-hexahydro-5H-16-oxa-4b,8a,14-triaza-5,8-methanodibenzo[b,h]cycloocta[jkl]cyclopenta[e]-as-indacene-6-carboxylate | [3] |
| Molecular Formula | C₃₂H₃₁N₃O₅ | [3][6][7] |
| Molecular Weight | 537.616 g·mol⁻¹ | [3][7] |
| CAS Number | 108068-98-0 | [3][7] |
| Appearance | White powder | [7] |
| Solubility | Soluble in DMSO (up to 50 mM) and methanol. | [7][8] |
| Storage | Store at -20°C. | [8] |
Mechanism of Action
The PKA Signaling Pathway
Protein Kinase A (PKA) is a key enzyme in cellular signaling, primarily activated by the second messenger cyclic adenosine monophosphate (cAMP).[4][9] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits.[3][10] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3][11] These active catalytic subunits are then free to phosphorylate specific serine or threonine residues on target proteins, thereby regulating a wide array of cellular functions.[3]
Inhibition by this compound
This compound acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1][3][12] By occupying this site, this compound prevents the binding of ATP, which is essential for the phosphorylation of substrate proteins. This action effectively blocks the downstream signaling cascade mediated by PKA.[3][4] The inhibitory effect of this compound is reversible and its potency is dependent on the cellular concentration of ATP.[3][4]
Quantitative Data: Potency and Selectivity
This compound is recognized as a potent and selective inhibitor of PKA.[8][13] However, its selectivity is not absolute, and it can inhibit other kinases, particularly at higher concentrations.[4][14] The inhibitory constant (Ki) for PKA is reported to be 60 nM.[4][8] The IC₅₀ values can vary significantly depending on the ATP concentration used in the assay, ranging from 56 nM at low ATP to 3.3 µM at physiological ATP levels.[1][3][4]
| Kinase Target | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| Protein Kinase A (PKA) | 60 | 56 - 3,300 | Potency is highly dependent on ATP concentration.[3][4][8] |
| Protein Kinase C (PKC) | > 2,000 | - | Shows poor inhibition.[8] |
| Protein Kinase G (PKG) | > 2,000 | - | Shows poor inhibition.[8] |
| Phosphorylase Kinase (PHK) | - | 11 | More potent inhibition than for PKA in some studies.[1][3] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | - | 300 | Significant off-target inhibition.[1][3] |
| Mitogen-activated protein kinase kinase (MEK) | - | - | Reported off-target effect.[4] |
| Mitogen- and stress-activated protein kinase 1 (MSK1) | - | - | Reported off-target effect.[4] |
| Protein Kinase Bα (PKBα / Akt) | - | - | Reported off-target effect.[4] |
| Glycogen synthase kinase 3β (GSK3β) | - | - | Reported off-target effect.[4] |
Note: The reported values can vary between different studies and experimental conditions.
Experimental Protocols
In Vitro PKA Kinase Assay Protocol
This protocol provides a method to determine the inhibitory effect of this compound on PKA activity in vitro.
Materials:
-
Purified, active PKA catalytic subunit
-
PKA-specific substrate peptide (e.g., Kemptide)
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
100 µM ATP solution
-
Phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, PKA substrate peptide (e.g., 20 µM), and purified PKA enzyme.
-
Inhibitor Preparation: Serially dilute this compound to desired concentrations in Kinase Assay Buffer. Include a DMSO-only control.
-
Pre-incubation: Add the diluted this compound or DMSO control to the reaction mix. Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP (final concentration e.g., 10 µM).
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value.
Cell-Based PKA Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit PKA signaling in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293T, HPMECs)
-
Cell culture medium and supplements
-
Forskolin (PKA activator)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-CREB (a PKA substrate)
-
Primary antibody against total CREB or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate cells and grow until they reach 70-80% confluency.
-
Serum Starvation: If necessary, serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or a DMSO vehicle control for 1-2 hours.
-
PKA Stimulation: Stimulate the cells with an appropriate agonist, such as Forskolin (e.g., 10 µM), for 15-30 minutes to activate PKA.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody for phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Re-probe the blot with an antibody for total CREB or a loading control to normalize the data. Quantify band intensities to determine the effect of this compound on Forskolin-induced CREB phosphorylation.
Applications in Research
This compound has been employed across various fields to dissect the role of PKA signaling:
-
Neuroscience: To study PKA's involvement in synaptic plasticity, neuronal excitability, and memory formation.[7][15] For example, it has been shown to reduce the excitability of dorsal root ganglion neurons.[1][3][15]
-
Cancer Research: To investigate the role of PKA in cell cycle regulation and multidrug resistance.[1][2] this compound can reversibly arrest human skin fibroblasts in the G1 phase of the cell cycle and has been shown to reverse MDR1-mediated multidrug resistance.[1][8]
-
Cardiovascular and Endothelial Function: To explore PKA's role in cellular responses to stimuli like irradiation.[3] Studies have shown this compound can prevent a range of endothelial dysfunctions induced by high-dose irradiation in human pulmonary microvascular endothelial cells.[16][17][18]
-
Ion Channel Regulation: To examine the PKA-mediated regulation of ion channels, such as the Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][3][15]
Limitations and Considerations
While this compound is a powerful tool, researchers must be aware of its limitations:
-
ATP Dependence: The IC₅₀ of this compound is highly dependent on the ATP concentration, which can differ between in vitro assays and the intracellular environment.[3][4]
-
Experimental Controls: It is crucial to use the lowest effective concentration of this compound and to confirm key findings using complementary approaches, such as using other PKA inhibitors with different mechanisms of action (e.g., H89, Rp-cAMPS) or molecular techniques like siRNA-mediated knockdown of PKA subunits.[20]
By understanding its properties, mechanism, and limitations, researchers can effectively utilize this compound to further unravel the complexities of PKA signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. KT 5720 | C32H31N3O5 | CID 454202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 108068-98-0 | PKA kinase inhibitor [stressmarq.com]
- 8. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 13. medkoo.com [medkoo.com]
- 14. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Role of this compound on Regulating Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Activity and Dorsal Root Ganglion Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specificity and mechanism of action of some commonly used protein kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 20. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
The Role of KT5720 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KT5720, a potent and selective inhibitor of Protein Kinase A (PKA), and its function in cell signaling. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of its mechanism of action and related experimental workflows.
Core Mechanism of Action
This compound is a cell-permeable and reversible inhibitor of PKA, a crucial enzyme in many signal transduction pathways.[1][2] As a semi-synthetic derivative of K252a and an analog of staurosporine, this compound exerts its inhibitory effect by competitively binding to the ATP-binding site of the PKA catalytic subunit.[1] This prevents the phosphorylation of PKA's target serine and threonine residues, thereby modulating a wide array of cellular processes.[1]
Signaling Pathway of PKA Inhibition by this compound
The canonical PKA signaling pathway begins with the binding of cyclic AMP (cAMP) to the regulatory subunits of the inactive PKA holoenzyme. This binding event induces a conformational change, leading to the dissociation of the catalytic subunits.[1] The freed catalytic subunits are then active and can phosphorylate downstream target proteins. This compound directly interferes with this process by occupying the ATP binding pocket on the catalytic subunit, rendering it incapable of transferring a phosphate group to its substrates.
Mechanism of PKA Inhibition by this compound
Quantitative Data
This compound exhibits high selectivity for PKA, although it can inhibit other kinases at higher concentrations. The following table summarizes the key inhibitory constants.
| Target Kinase | Inhibition Constant (Ki) / IC50 | Reference(s) |
| Protein Kinase A (PKA) | Ki = 60 nM | [3][4] |
| Protein Kinase A (PKA) | IC50 = 3.3 µM | [2] |
| Protein Kinase G (PKG) | Ki > 2 µM | [3][4] |
| Protein Kinase C (PKC) | Ki > 2 µM | [3][4] |
| Phosphorylase Kinase (PHK) | IC50 = 11 nM | [2] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | IC50 = 300 nM | [2] |
Cellular Functions and Signaling Pathways Modulated by this compound
This compound has been utilized in a multitude of studies to elucidate the role of PKA in various cellular processes:
-
Apoptosis: In human pulmonary microvascular endothelial cells (HPMECs), this compound was found to prevent apoptosis induced by high-dose irradiation. This protective effect was observed in a dose-dependent manner and was effective both pre- and post-irradiation.[5]
-
Cell Cycle: this compound can reversibly arrest human skin fibroblasts in the G1 phase of the cell cycle.[3][4]
-
Neuronal Excitability: In dorsal root ganglion (DRG) neurons, this compound reduces excitability by attenuating the activity of Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and lowering intracellular calcium concentrations.[2][6]
-
Endothelial Function: Beyond apoptosis, this compound has been shown to preserve the integrity of endothelial monolayers and adherens junctions, as well as reduce the irradiation-induced overexpression of ICAM-1.[5]
-
Multidrug Resistance: this compound is effective in reversing MDR1-mediated multidrug resistance in certain cancer cell models.[2]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's effects.
Measurement of PKA Activity
This protocol outlines the measurement of PKA activity in cell lysates using a colorimetric assay kit.
Materials:
-
PKA Colorimetric Activity Kit (e.g., from Thermofisher Scientific)
-
Cell Lysis Buffer (provided with the kit or a compatible buffer)
-
Microplate reader
Procedure:
-
Sample Preparation: Culture and treat cells with this compound at the desired concentrations and for the specified duration.
-
Prepare whole-cell extracts by lysing the cells in cell lysis buffer according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Assay: Follow the specific instructions of the PKA activity kit, which typically involves adding the cell lysate to a microtiter plate pre-coated with a PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, a specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chromogenic substrate is then added, and the color development is measured using a microplate reader.
-
The PKA activity is proportional to the measured absorbance and can be compared between control and this compound-treated samples.[5]
Whole-Cell Patch-Clamp Recording
This protocol describes the procedure for recording ion channel activity in live cells to study the effects of this compound on neuronal excitability.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
Recording chamber
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate neurons on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 4-8 MΩ and fill with intracellular solution.
-
Recording:
-
Place the coverslip with neurons in the recording chamber and perfuse with aCSF.
-
Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Record baseline ion channel activity (e.g., HCN channel currents) in voltage-clamp or current-clamp mode.
-
-
This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound (e.g., 3 µM) and record the changes in ion channel activity.[2][6]
Measurement of Intracellular Calcium Concentration
This protocol details the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels following this compound treatment.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
DMSO
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Procedure:
-
Cell Preparation: Culture cells on glass coverslips or in a 96-well plate.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at ~510 nm.
-
Record the baseline ratio of fluorescence intensities (340/380).
-
Add this compound to the cells and continue to record the ratiometric signal to observe changes in intracellular calcium concentration.[6]
-
Intracellular Calcium Measurement Workflow
Immunofluorescence Staining
This protocol provides a general workflow for visualizing the subcellular localization of proteins of interest in cells treated with this compound.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound as required for the experiment.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again with PBS, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of PKA in a vast range of cellular signaling pathways. Its high potency and selectivity, when used at appropriate concentrations, allow for the specific dissection of PKA-dependent processes. The experimental protocols detailed in this guide provide a foundation for researchers to design and execute robust experiments to further elucidate the intricate functions of PKA in health and disease. As with any kinase inhibitor, it is crucial to be mindful of potential off-target effects, especially at higher concentrations, and to include appropriate controls in all experiments.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
basic principles of PKA inhibition by KT5720
An In-depth Technical Guide to the Inhibition of Protein Kinase A by KT5720
Introduction
Protein Kinase A (PKA), a pivotal serine/threonine kinase, serves as a primary intracellular effector of the second messenger cyclic adenosine monophosphate (cAMP).[1] Its activation triggers a cascade of phosphorylation events that regulate a vast array of cellular processes, including metabolism, gene transcription, and synaptic plasticity.[2][3] Given its central role in cell signaling, PKA is a significant target in drug discovery and a crucial tool in biological research. This compound is a widely utilized pharmacological agent for investigating PKA-dependent signaling pathways.[2] It is a cell-permeable and reversible inhibitor known for its potency and selectivity.[1][4]
This technical guide provides a comprehensive overview of the fundamental principles of PKA inhibition by this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, inhibitory kinetics, selectivity, and standard experimental protocols.
The Protein Kinase A (PKA) Signaling Pathway
The activation of PKA is a canonical signaling pathway initiated by the binding of extracellular signals, such as hormones, to G-protein-coupled receptors (GPCRs). This engagement activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][5] PKA exists as an inactive tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits.[3][6] The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation and release of the two catalytically active C subunits.[3][7] These free catalytic subunits can then phosphorylate specific serine or threonine residues on target substrate proteins, modulating their activity.[3]
Mechanism of this compound Inhibition
This compound, a semi-synthetic derivative of K-252a and an analog of staurosporine, functions as a potent and reversible inhibitor of PKA.[7] Its primary mechanism of action is competitive inhibition with respect to adenosine triphosphate (ATP).[4][7] this compound directly binds to the ATP-binding pocket on the free catalytic subunit of PKA.[3][7] By occupying this site, it prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and subsequent phosphorylation of substrate proteins. The competitive nature of this inhibition means that the apparent potency of this compound (its IC50 value) is dependent on the intracellular concentration of ATP.[7][8]
Quantitative Analysis of PKA Inhibition
The inhibitory potency of this compound is quantified by its dissociation constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the intrinsic binding affinity of the inhibitor for the enzyme, while the IC50 value indicates the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.
| Parameter | Reported Value(s) | Conditions / Remarks | Reference(s) |
| Ki | 56 - 60 nM | Represents the dissociation constant from the PKA catalytic subunit. | [4][6][8][9] |
| IC50 | 56 nM to 3.3 µM | Highly dependent on the ATP concentration used in the assay. Lower IC50 values are observed at low ATP concentrations, while higher values are seen at physiological ATP levels. | [1][8] |
Selectivity Profile and Off-Target Effects
While this compound is often described as a selective PKA inhibitor, particularly when compared to kinases like Protein Kinase C (PKC) and Protein Kinase G (PKG), it is not entirely specific.[2][6] Like many kinase inhibitors that target the highly conserved ATP-binding site, this compound can inhibit other kinases, sometimes with equal or greater potency than for PKA, especially in vitro.[8][10] This is a critical consideration for in-cell and in-vivo experiments, where interpretation of results must account for potential off-target effects.[5][11]
| Off-Target Kinase | Reported IC50 / Ki | Reference(s) |
| Phosphorylase Kinase (PHK) | 11 nM (IC50) | [1][7] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 300 nM (IC50) | [1][7] |
| Protein Kinase C (PKC) | > 2 µM (Ki) | [6] |
| Protein Kinase G (PKG) | > 2 µM (Ki) | [6] |
| Other reported off-targets | MEK, MSK1, PKBα, GSK3β | [8] |
Experimental Protocols
Accurate determination of PKA inhibition requires robust and well-controlled experimental procedures. Below are generalized protocols for key assays used to characterize inhibitors like this compound.
Protocol 1: In Vitro PKA Kinase Activity Assay (for IC50 Determination)
This protocol describes a non-radioactive, ELISA-based method for measuring PKA activity.[10][12][13]
Principle: A specific PKA substrate peptide is pre-coated onto microplate wells. The PKA enzyme (from a sample or purified) phosphorylates the substrate in the presence of ATP. A primary antibody specific to the phosphorylated substrate is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate (like TMB) results in a colorimetric signal proportional to the PKA activity, which is measured using a plate reader.[10][12]
Methodology:
-
Plate Preparation: Pre-coated PKA substrate microplate wells are washed and then soaked with Kinase Assay Buffer for 10 minutes at room temperature.[12]
-
Sample and Inhibitor Addition: Add 30 µL of diluted samples (e.g., cell lysates) or purified PKA enzyme to the wells. For the inhibition curve, add serial dilutions of this compound. Include a "no inhibitor" positive control and a "no enzyme" blank.
-
Kinase Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction. Seal the plate and incubate for 60-90 minutes at 30°C with gentle shaking.[10][13]
-
Detection:
-
Empty the wells and wash them multiple times with Wash Buffer.
-
Add the Phospho-PKA Substrate Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 30-60 minutes.[10]
-
-
Signal Development: After a final wash, add TMB substrate and incubate in the dark for 30 minutes, or until sufficient color develops. Stop the reaction with an acidic Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Protocol 2: Competitive Kinase Binding Assay (for Ki Determination)
This protocol describes a method to determine the binding affinity (Ki) of an inhibitor without measuring enzymatic activity.
Principle: This assay measures the displacement of a known, fluorescently-labeled ATP-competitive ligand (tracer) from the kinase's active site by a test inhibitor (this compound).[15][16] The kinase, often tagged (e.g., with biotin), is bound to a solid support or complexed with a FRET donor (e.g., a europium-labeled antibody). The tracer acts as a FRET acceptor. When the tracer is bound to the kinase, a FRET signal is generated. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[15][17]
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable fluorescent tracer, and a europium-labeled anti-tag antibody in kinase binding buffer. Prepare a serial dilution of the test inhibitor (this compound).
-
Assay Setup: In a microplate, add the test inhibitor dilutions.
-
Kinase/Antibody Addition: Add the pre-mixed kinase/antibody solution to all wells.
-
Tracer Addition: Add the tracer solution to all wells to initiate the binding competition.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[18]
-
Data Acquisition: Read the plate using a time-resolved fluorescence reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the inhibitor concentration to generate a binding curve and determine the IC50.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd) , where [Tracer] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the kinase.[17][18]
-
Conclusion and Best Practices
This compound is a valuable and potent tool for the study of PKA-mediated signaling. Its mechanism as a reversible, ATP-competitive inhibitor is well-characterized. However, researchers and drug development professionals must remain vigilant about its limitations.
Best Practices for Using this compound:
-
Acknowledge ATP Dependence: When comparing IC50 values or designing experiments, always consider the ATP concentration, as it significantly impacts the apparent potency of this compound.[8]
-
Use the Lowest Effective Concentration: To minimize off-target effects, perform dose-response experiments to identify the lowest concentration of this compound that elicits the desired biological effect.
-
Confirm with Orthogonal Methods: Whenever possible, validate findings obtained with this compound using a structurally unrelated PKA inhibitor (e.g., the peptide inhibitor PKI) or a genetic approach (e.g., siRNA/shRNA knockdown of PKA subunits) to ensure that the observed effects are genuinely due to PKA inhibition.[9]
-
Profile Against Off-Targets: If a novel cellular effect is observed, consider testing whether this compound affects other known off-target kinases that are active in the experimental system.
By adhering to these principles, researchers can leverage the power of this compound to accurately dissect the complex roles of PKA in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. abcam.com [abcam.com]
- 11. youtube.com [youtube.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. arborassays.com [arborassays.com]
- 14. courses.edx.org [courses.edx.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Probing the Molecular Interactions of KT5720: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT5720 is a semi-synthetic derivative of K252a, a metabolite isolated from the fungus Nocardiopsis sp.[1]. It is a cell-permeable and reversible inhibitor widely utilized in cellular and molecular biology research to investigate signaling pathways dependent on cAMP-dependent Protein Kinase A (PKA). As an ATP-competitive inhibitor, this compound binds to the ATP-binding site on the catalytic subunit of PKA, preventing the phosphorylation of its downstream substrates[2]. While PKA is its principal target, a comprehensive understanding of its in-vitro activity, including potential off-target effects, is critical for the accurate interpretation of experimental results. This guide provides a detailed overview of this compound's known in-vitro targets, quantitative inhibitory data, and standardized protocols for its characterization.
Primary Target: Protein Kinase A (PKA)
Protein Kinase A is a key enzyme in the cAMP signaling pathway, regulating a multitude of cellular processes, including gene expression, metabolism, and cell cycle progression[1]. The inactive form of PKA is a heterotetramer composed of two regulatory and two catalytic subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits[2].
This compound exhibits potent and selective inhibition of the PKA catalytic subunit. Its mechanism of action is competitive with respect to ATP[1][2].
Quantitative Data: PKA Inhibition
The inhibitory potency of this compound against PKA is typically reported as a Ki or IC50 value. It is crucial to note that the IC50 value can vary significantly depending on the concentration of ATP used in the assay[1].
| Target | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Assay Conditions |
| Protein Kinase A (PKA) | 60 nM[1] | 56 nM (low ATP) to 3.3 µM (physiologic ATP)[1][2][3] | Varies by study; ATP concentration is a key factor. |
Off-Target Activities and Selectivity
While often described as a selective PKA inhibitor, this compound is known to interact with other kinases, particularly at higher concentrations. This is a critical consideration in experimental design, as these off-target effects can lead to misinterpretation of results[1][4]. The structural similarity of the ATP-binding pocket across many kinases is a common reason for such cross-reactivity[4].
Quantitative Data: Off-Target Kinase Inhibition
Several studies have profiled this compound against panels of kinases, revealing inhibitory activity against other important signaling molecules.
| Off-Target Kinase | Half-Maximal Inhibitory Concentration (IC50) |
| Phosphorylase Kinase (PHK) | 11 nM[2][3] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 300 nM[2][3] |
| GSK3β | Potent Inhibition Reported[1] |
| MEK | Potent Inhibition Reported[1] |
| MSK1 | Potent Inhibition Reported[1] |
| PKBα (Akt) | Potent Inhibition Reported[1] |
| Protein Kinase C (PKC) | Ki > 2 µM (considered weak) |
| Protein Kinase G (PKG) | Ki > 2 µM (considered weak) |
Signaling Pathway and Mechanism of Action
This compound acts within the canonical cAMP signaling pathway. The diagram below illustrates the sequence of events leading to PKA activation and the specific point of inhibition by this compound.
Experimental Protocols
In-Vitro PKA Kinase Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the inhibitory effect of this compound on PKA activity using a colorimetric ELISA-based format. Such kits typically use an immobilized PKA substrate on a microtiter plate[5].
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate-coated 96-well plate
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[6]
-
Phospho-substrate specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate[5]
-
Stop Solution (e.g., 2N H2SO4)[5]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Kinase Reaction Buffer. Prepare a solution of PKA enzyme and a solution of ATP in the same buffer.
-
Inhibitor Pre-incubation: Add 25 µL of the diluted this compound solutions (and a vehicle control, DMSO) to the wells of the substrate-coated plate. Add 25 µL of the PKA enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the ATP solution to each well to start the kinase reaction. Incubate for 30-60 minutes at 30°C or room temperature.
-
Washing: Aspirate the contents of the wells and wash 3-4 times with Wash Buffer to remove ATP and unbound reagents.
-
Primary Antibody Incubation: Add 100 µL of the phospho-substrate specific primary antibody (diluted in a suitable blocking buffer) to each well. Incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Detection: Add 100 µL of TMB Substrate to each well. Allow the color to develop for 15-30 minutes in the dark[5].
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow[5].
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
References
The PKA Inhibitor KT5720: A Technical Guide to its Effects on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a pivotal enzyme in cellular signaling, orchestrates a vast array of physiological processes, including metabolism, gene transcription, and ion channel function.[1] Its activity is primarily regulated by the second messenger cyclic AMP (cAMP).[2] Understanding the specific contributions of PKA to these pathways requires precise tools for its inhibition. KT5720 is a cell-permeable, potent, and selective compound widely used for this purpose.[3][4]
This technical guide provides an in-depth overview of this compound's mechanism of action and its documented effects on key downstream targets of PKA. It consolidates quantitative data from various studies, presents detailed experimental protocols, and visualizes the core signaling and experimental workflows.
Mechanism of Action: Competitive ATP Inhibition
PKA exists as an inactive tetramer composed of two regulatory and two catalytic subunits.[2] The binding of cAMP to the regulatory subunits induces a conformational change, liberating the active catalytic subunits.[5] These subunits then phosphorylate serine and threonine residues on their target proteins.
This compound functions as a reversible and competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[2][6] By occupying this site, it prevents the transfer of phosphate from ATP to PKA substrates, effectively halting the downstream signaling cascade. The inhibitory constant (Ki) for this compound is approximately 60 nM, although its effective concentration (IC50) in cellular assays can vary (from 56 nM to 3.3 µM) depending on intracellular ATP levels.[3][6][7]
The Canonical PKA Signaling Pathway
The PKA pathway is a fundamental signal transduction cascade initiated by a variety of extracellular stimuli.
-
Activation: Hormones or neurotransmitters bind to G-protein coupled receptors (GPCRs), activating the associated G protein.
-
Second Messenger Production: The activated G protein stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.
-
PKA Release: The rise in intracellular cAMP concentration leads to its binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
-
Downstream Phosphorylation: The active catalytic subunits phosphorylate a multitude of downstream targets in both the cytoplasm and the nucleus, altering their activity.[8] Key targets include transcription factors (CREB), metabolic enzymes, and ion channels.[1][8]
Quantitative Effects of this compound on Downstream PKA Targets
This compound has been instrumental in elucidating the role of PKA in various cellular functions. The following tables summarize quantitative data on its effects on prominent PKA targets.
Ion Channels: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels
PKA modulates the activity of HCN channels, which are critical for neuronal excitability. Studies in rat dorsal root ganglion (DRG) neurons show that this compound significantly inhibits HCN channel function.[9][10]
| Parameter | Control | + 3 µM this compound | Percent Change | Source |
| Action Potential Threshold | -25.25 mV | -22.42 mV | +11.2% (Less Excitable) | [9] |
| Action Potential Overshoot | 23.77 mV | 6.93 mV | -70.8% | [9] |
| HCN Channel Open Probability (Pₒ) | Baseline | 71% Inhibition | -71.0% | [9] |
| Intracellular Ca²⁺ (340/380 Ratio) | 0.80 | 0.64 | -20.0% | [9] |
Transcription Factors: cAMP Response Element-Binding Protein (CREB)
CREB is a well-established nuclear target of PKA. Phosphorylation at Serine-133 by PKA is a critical step for its activation and subsequent gene transcription.[8][11] this compound effectively blocks this activation.
| Cell Type | Stimulus | Parameter | Measurement | Source |
| NS-1 Cells | PACAP (100 nM) | IC₅₀ for CREB Activation | 17.42 µM | [12] |
| NS-1 Cells | PACAP (100 nM) | CREB Phosphorylation | Blocked by 30 µM this compound | [12] |
| Neurons | Deferoxamine (DFO) | Neuronal Survival | DFO-mediated survival against oxidative stress was reduced by this compound | [13] |
Cell Adhesion and Integrity
This compound has been shown to protect endothelial cells from damage induced by high-dose irradiation, indicating a role for PKA in regulating endothelial barrier function and inflammatory responses.[14][15]
| Cell Type | Condition | Parameter Measured | Effect of 3 µM this compound | Source |
| HPMECs | 15 Gy Irradiation | Apoptosis | Completely prevented irradiation-induced apoptosis | [14][15] |
| HPMECs | 15 Gy Irradiation | Adherens Junctions (VE-Cadherin) | Preserved junction integrity; prevented decrease in membrane expression | [14] |
| HPMECs | 15 Gy Irradiation | ICAM-1 Overexpression | Reduced irradiation-induced overexpression | [14][16] |
| HPMECs | Baseline | Monolayer Impedance | Induced a rapid and sustained increase, suggesting junction strengthening | [15] |
Experimental Protocols
The following are generalized protocols for assessing the impact of this compound on PKA targets, based on methodologies from published research.
Protocol 1: Inhibition of HCN Channel Activity via Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on HCN channel currents (Iₕ) and neuronal excitability in primary neurons.
Methodology:
-
Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from rats according to established and ethically approved procedures.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare standard external and internal pipette solutions for whole-cell recording.
-
Baseline Recording: Establish a stable whole-cell configuration. Record baseline HCN currents (Iₕ) by applying hyperpolarizing voltage steps. In current-clamp mode, inject depolarizing current to elicit and record action potentials.
-
Inhibitor Application: Perfuse the recording chamber with the external solution containing 3 µM this compound for several minutes to ensure equilibration.
-
Data Acquisition: Repeat the voltage-clamp and current-clamp protocols to record Iₕ and action potentials in the presence of this compound.
-
Analysis: Measure the change in Iₕ amplitude, action potential threshold, and overshoot amplitude before and after this compound application.[9]
Protocol 2: Analysis of CREB Phosphorylation by Western Blot
Objective: To quantify the inhibition of stimulus-induced CREB phosphorylation at Serine-133 by this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., NS-1) and grow to 80-90% confluency. Pre-incubate a subset of cells with this compound (e.g., 1-30 µM) for 30-60 minutes.
-
Stimulation: Add a known PKA-pathway agonist (e.g., 100 nM PACAP or Forskolin) for a short duration (e.g., 10-15 minutes).[12]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against phosphorylated CREB (Ser133) overnight at 4°C. Subsequently, probe with a primary antibody for total CREB as a loading control.
-
Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band densities using imaging software and normalize the p-CREB signal to the total CREB signal.
Conclusion and Considerations
This compound is an invaluable pharmacological tool for dissecting the roles of PKA in cellular signaling. Its ability to potently and selectively inhibit the phosphorylation of diverse downstream targets—from ion channels affecting neuronal excitability to transcription factors controlling gene expression—has been well-documented. The data and protocols summarized in this guide highlight its utility in a variety of experimental contexts.
Researchers should, however, remain aware of potential off-target effects. At higher concentrations, or in certain cellular contexts, this compound may inhibit other kinases such as PKB, MEK, and GSK3β.[7][17] Therefore, it is crucial to use the lowest effective concentration and, where possible, to corroborate findings with complementary approaches, such as genetic knockdown or the use of peptide-based PKA inhibitors. When used judiciously, this compound remains a cornerstone reagent for the study of PKA-mediated biology.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 4. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Protein Kinase A [vivo.colostate.edu]
- 9. Novel Role of this compound on Regulating Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Activity and Dorsal Root Ganglion Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel role of this compound on regulating hyperpolarization-activated cyclic nucleotide-gated channel activity and dorsal root ganglion neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidants modulate mitochondrial PKA and increase CREB binding to D-loop DNA of the mitochondrial genome in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Experimental Use of KT5720 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of KT5720, a potent and cell-permeable inhibitor of Protein Kinase A (PKA), in a variety of cell culture-based experiments. This document outlines the mechanism of action of this compound, provides detailed experimental protocols for its application, and summarizes key quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a selective and reversible inhibitor of cyclic AMP-dependent protein kinase A (PKA).[1] It acts as an ATP-competitive inhibitor, binding to the catalytic subunit of PKA.[2] Its cell-permeable nature makes it a valuable tool for investigating the role of the PKA signaling pathway in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.[3] this compound has been shown to arrest human skin fibroblasts in the G1 phase of the cell cycle.
Mechanism of Action
The PKA signaling pathway is a crucial intracellular cascade initiated by the binding of ligands, such as hormones and neurotransmitters, to G-protein coupled receptors. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating their activity and eliciting a cellular response.
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PKA, thus preventing the phosphorylation of its downstream targets.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its inhibitory constants and reported effective concentrations in various cell lines.
Table 1: Inhibitory Potency of this compound
| Target | Ki (nM) | IC50 | Notes |
| Protein Kinase A (PKA) | 60 | 3.3 µM[4] | The IC50 value for PKA can be influenced by ATP concentration. |
| Phosphorylase Kinase (PHK) | - | 11 nM[5] | Off-target effect. |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | - | 300 nM[5] | Off-target effect. |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Skin Fibroblasts | 5 µM | 16 hours | PKA inhibition | [1] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 1 - 3 µM | Up to 72 hours | Prevention of irradiation-induced apoptosis and preservation of monolayer integrity. | [6][7] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 3 µM | - | Attenuation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel activity and reduction of intracellular Ca2+ levels. | [3][4][8] |
| MDR1 Lymphoma Cells | 0 - 8 µM | 72 hours | Reversal of multidrug resistance. | [4] |
| Neurons (acute slice preparation) | 1 µM | 30 min pretreatment, 15 min treatment | Inhibition of synaptic plasticity. | [1] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments using this compound.
General Workflow for Cell Treatment
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 5.38 mg of this compound (MW: 537.61 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. This density needs to be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 µM to 10 µM.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis of PKA Substrate Phosphorylation
This protocol allows for the assessment of PKA activity by measuring the phosphorylation of its downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. It is often beneficial to include a positive control where PKA is activated (e.g., with forskolin) and a this compound co-treatment group.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total protein of interest or a housekeeping protein like GAPDH or β-actin.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay can quantify the induction of apoptosis following this compound treatment.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining and Flow Cytometry:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Logical Relationships and Considerations
When designing experiments with this compound, it is crucial to:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.
-
Conduct Time-Course Studies: The effects of PKA inhibition can be transient or long-lasting. A time-course experiment will help identify the optimal treatment duration.
-
Consider Cell Type Specificity: The response to this compound can vary significantly between different cell types due to variations in PKA expression levels and the downstream signaling pathways.
-
Be Aware of Off-Target Effects: At higher concentrations, this compound may inhibit other kinases.[5] It is advisable to use the lowest effective concentration and, where possible, validate findings using another PKA inhibitor or a molecular approach like siRNA.
-
Use Appropriate Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. Positive and negative controls for the pathway being studied are also essential for data interpretation.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of the PKA signaling pathway in cellular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced Cell Proliferation, Migration, and Fibroblast Differentiation with Electrospun PCL–Zinc Scaffolds Coated with Fibroblast-Derived ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Optimal Use of KT5720, a PKA Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA), a crucial enzyme in cellular signaling, is a cAMP-dependent kinase that phosphorylates serine and threonine residues on target proteins.[1] The activation of PKA is initiated by the binding of cAMP to its regulatory subunits, which then release the active catalytic subunits.[2][3] This signaling cascade is integral to a multitude of cellular processes.[4][5] KT5720 is a potent, cell-permeable, and reversible inhibitor of PKA.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PKA catalytic subunit.[1][3] Understanding the optimal concentration of this compound is critical for achieving specific PKA inhibition while minimizing off-target effects.
Mechanism of Action
PKA exists as a tetramer composed of two regulatory and two catalytic subunits in its inactive state.[3] The binding of the second messenger cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[2] These active catalytic subunits then phosphorylate downstream target proteins. This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of its substrates.[1]
Quantitative Data: Inhibitory Potency of this compound
The effective concentration of this compound can vary significantly based on experimental conditions, particularly the intracellular ATP concentration, and the specific cell type being studied.[8] Below is a summary of reported inhibitory constants and effective concentrations.
| Parameter | Value | Context | Source(s) |
| Ki (Inhibition Constant) | 60 nM | In vitro kinase assay | [3][7][8][9] |
| IC50 (Half-maximal inhibitory concentration) | 56 nM | In vitro, low ATP concentration | [8][10] |
| IC50 | 3.3 µM | In vitro, physiologic ATP concentration | [1][6] |
| Effective Concentration | 0.2 - 5 µM | Inhibition of PKA activity in various cell lines | [5] |
| Effective Concentration | 0.5 µM | Inhibition of PKA in organotypic brain slice culture | [11] |
| Effective Concentration | 1 - 5 µM | Use in acute brain slices | [11] |
| Effective Concentration | 3 µM | Attenuation of HCN channel activity in DRG neurons | [12] |
| Effective Concentration | 3 µM | Prevention of endothelial dysfunction in HPMECs | |
| Effective Concentration | 0 - 8 µM | Reversal of multidrug resistance in lymphoma cells (72h) | [6] |
Note on Specificity: this compound can exhibit off-target effects by inhibiting other kinases such as Phosphorylase Kinase (PHK), PDK1, MEK, MSK1, PKBα, and GSK3β, sometimes at concentrations similar to or lower than those required for PKA inhibition.[1][3] Therefore, it is crucial to perform dose-response experiments and include appropriate controls to ensure the observed effects are due to PKA inhibition.
Visualizing PKA Inhibition and Experimental Design
PKA Signaling Pathway and this compound Inhibition
References
- 1. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. promega.com [promega.com]
- 11. abcam.com [abcam.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
KT5720 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and use of KT5720, a potent and selective inhibitor of Protein Kinase A (PKA). The included protocols offer step-by-step guidance for preparing this compound solutions and utilizing them in common research applications.
Introduction to this compound
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] It exhibits high selectivity for PKA over other kinases such as PKC and PKG, making it a valuable tool for investigating PKA-mediated signaling pathways.[2][3] Its applications are widespread in neuroscience, cancer research, and cell biology, where it is used to study processes like synaptic plasticity, cell cycle regulation, and apoptosis.[1][3]
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in experimental settings. The compound is sparingly soluble in aqueous solutions and requires organic solvents for initial dissolution.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 1 | ~1.86 | [4] |
| Dimethyl Sulfoxide (DMSO) | up to 26.88 | up to 50 | [5] |
| Methanol | 5 | ~9.3 | [4] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | - |
Note on Aqueous Solubility: this compound has very low solubility in aqueous buffers. It is standard practice to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock solution into the aqueous experimental medium to the final desired concentration. Ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the biological system (typically ≤ 0.1% DMSO).
Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.38 mg of this compound (Molecular Weight = 537.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 6 months. Some sources suggest storage for up to one month.[2]
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. KT 5720 | CAS 108068-98-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Determining Cell Permeability and Uptake of KT5720
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cell permeability of KT5720, a potent and cell-permeable inhibitor of protein kinase A (PKA), and detailed protocols for its quantitative analysis within a cellular context.
This compound is widely utilized in cell biology to investigate PKA-mediated signaling pathways. Its efficacy in cellular models is fundamentally dependent on its ability to cross the plasma membrane and accumulate at its intracellular site of action. Understanding the dynamics of this compound uptake is therefore critical for the accurate interpretation of experimental results and for the design of effective drug development strategies.
Cell Permeability of this compound
This compound is consistently described as a cell-permeable compound in scientific literature and by commercial suppliers.[1][2][3] This characteristic is substantiated by numerous studies where this compound has been shown to elicit biological effects in intact cells, a process that necessitates its passage across the cell membrane to inhibit its intracellular target, PKA.[3][4] For instance, this compound has been observed to reverse multidrug resistance in lymphoma cell models and reduce the excitability of dorsal root ganglion (DRG) neurons.[1][3]
While the precise mechanism of this compound uptake has not been definitively elucidated in the reviewed literature, small molecule inhibitors of similar size and chemical properties typically traverse the cell membrane via passive diffusion. This process is governed by the physicochemical properties of the molecule, including its lipophilicity, size, and charge, and does not require cellular energy.[3][4][5]
Quantitative Analysis of this compound Uptake
To date, specific studies quantifying the intracellular concentration of this compound are not extensively available in the public domain. However, the effective concentrations used in various cell-based assays provide an indirect measure of its uptake.
| Cell Line/System | This compound Concentration | Observed Effect | Reference |
| MDR1 Lymphoma Cells | 0-8 μM | Reversal of multidrug resistance | [1] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 3 μM | Attenuation of HCN channel currents and reduction of intracellular Ca2+ | [1][3] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 0.1, 1, and 3 µM | Prevention of irradiation-induced apoptosis | [6] |
| Human Skin Fibroblasts | Not specified | Reversible arrest in the G1 phase of the cell cycle |
Experimental Protocols
The following protocols are adapted from established methodologies for measuring the intracellular concentration of small molecules and can be applied to this compound.
Protocol 1: Quantification of Intracellular this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a robust method for the precise quantification of this compound within cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Acetonitrile with 0.1% formic acid (Extraction Solvent)
-
Internal standard (a structurally similar molecule not present in the cells)
-
HPLC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any extracellular this compound.
-
Harvest the cells by trypsinization, followed by centrifugation to obtain a cell pellet.
-
-
Cell Lysis and Protein Quantification:
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This will be used for normalization.
-
-
Extraction of this compound:
-
To a known volume of the cell lysate, add three volumes of ice-cold extraction solvent containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins and extract this compound.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis by HPLC-MS/MS:
-
Transfer the supernatant to an HPLC vial.
-
Inject a specific volume of the sample into the HPLC-MS/MS system.
-
Develop an appropriate gradient elution method using a suitable C18 column.
-
Set up the mass spectrometer for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into an untreated cell lysate.
-
Calculate the intracellular concentration of this compound in the samples by comparing their peak area ratios (this compound/internal standard) to the standard curve.
-
Normalize the intracellular concentration to the protein concentration of the lysate.
-
Protocol 2: Assessment of Cell Monolayer Permeability using Transendothelial/Transepithelial Electrical Resistance (TEER)
This protocol can be used to assess the effect of this compound on the integrity of a cell monolayer, which can be an indirect indicator of its interaction with the cell membrane.
Materials:
-
Epithelial or endothelial cells that form tight junctions (e.g., Caco-2, MDCK)
-
Transwell inserts
-
TEER measurement system (e.g., EVOM)
-
Cell culture medium
-
This compound
Procedure:
-
Cell Seeding:
-
Seed the cells on the apical side of the Transwell inserts.
-
Culture the cells until a confluent monolayer is formed, as confirmed by a stable and high TEER reading.
-
-
Treatment with this compound:
-
Add this compound at the desired concentrations to the apical and/or basolateral compartments of the Transwell inserts.
-
Include a vehicle-treated control.
-
-
TEER Measurement:
-
Measure the TEER at various time points after the addition of this compound.
-
A decrease in TEER would suggest a disruption of the cell monolayer integrity.
-
-
Data Analysis:
-
Calculate the change in TEER over time for each treatment condition.
-
Compare the TEER values of the this compound-treated cells to the vehicle-treated controls.
-
Visualizations
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for quantifying intracellular this compound via HPLC-MS/MS.
Caption: Experimental workflow for assessing monolayer permeability with TEER.
References
- 1. Novel Role of this compound on Regulating Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Activity and Dorsal Root Ganglion Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. LabXchange [labxchange.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KT5720 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT5720 is a potent, cell-permeable, and selective inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] It acts as a competitive inhibitor of the ATP-binding site on the catalytic subunit of PKA.[1][3] Due to the central role of the PKA signaling pathway in a multitude of neuronal processes, this compound has emerged as a critical pharmacological tool in neuroscience research. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to investigate neuronal signaling, synaptic plasticity, and other key functions of the nervous system.
Mechanism of Action
The cyclic AMP (cAMP) signaling pathway is a fundamental intracellular cascade initiated by the activation of G-protein coupled receptors, leading to the production of cAMP by adenylyl cyclase. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a wide array of substrate proteins, including ion channels, transcription factors, and enzymes, thereby modulating their activity.
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PKA, thus preventing the phosphorylation of its downstream targets.[1][3]
Figure 1: Mechanism of Action of this compound in the PKA Signaling Pathway.
Quantitative Data
The following tables summarize key quantitative parameters for the use of this compound in neuroscience research.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 3.3 µM | In vitro (PKA) | [1] |
| Ki | 60 nM | In vitro (PKA) | [2][4] |
| IC50 (off-target) | 11 nM (PHK), 300 nM (PDK1) | In vitro | [1] |
Note: The IC50 value of this compound can vary depending on the ATP concentration in the assay.[5]
Table 2: Application of this compound in Neuronal Systems
| Application | Cell Type/Model | Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of Synaptic Plasticity | Rat Amygdala Slices | 1 µM | 15 min | Inhibited monosynaptic EPSCs in arthritic rats. | [6] |
| Reduction of Neuronal Excitability | Rat Dorsal Root Ganglion (DRG) Neurons | 3 µM | Not specified | Attenuated HCN channel activity and reduced intracellular Ca2+. | [1][7] |
| Blockade of Memory Consolidation | Rat Hippocampus (in vivo) | 0.5 µ g/side | 0, 3, or 6 hours post-training | Produced full amnesia. | [8] |
| Inhibition of Axonal Regeneration | In vitro | Not specified | Not specified | Abolished the ability of dbcAMP to overcome myelin-associated inhibitors. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (MW: 537.61 g/mol ) in 186 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Figure 2: Workflow for Preparing this compound Stock Solution.
Protocol 2: Inhibition of PKA in Primary Neuronal Cultures
This protocol describes the application of this compound to primary neuronal cultures to investigate the role of PKA in a specific cellular process.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Complete neuronal culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture Preparation: Plate primary neurons at the desired density on appropriate culture vessels (e.g., poly-D-lysine coated plates) and maintain in a humidified incubator at 37°C and 5% CO₂. Allow the neurons to mature for the desired number of days in vitro (DIV).
-
Treatment Preparation: On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in pre-warmed complete neuronal culture medium. A typical working concentration range is 1-10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Carefully remove the existing medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the cultures to the incubator for the desired treatment duration. Incubation times can range from 15 minutes to several hours depending on the experimental goals.
-
Downstream Analysis: Following incubation, the neurons can be processed for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation state of PKA substrates (e.g., CREB).
-
Immunocytochemistry: To visualize changes in protein localization or expression.
-
Electrophysiology: To measure changes in neuronal excitability or synaptic transmission.
-
Calcium Imaging: To assess changes in intracellular calcium dynamics.[7][10]
-
Protocol 3: Investigating the Role of PKA in Long-Term Potentiation (LTP)
This protocol outlines the use of this compound to determine the involvement of PKA in the induction or expression of LTP in hippocampal slices.
Materials:
-
Acute hippocampal slices
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Vehicle control (DMSO)
-
High-frequency stimulation (HFS) protocol for LTP induction
-
Electrophysiology recording setup
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from rodents according to standard protocols and allow them to recover in aCSF for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and obtain stable baseline recordings of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral pathway.
-
This compound Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-5 µM) or vehicle for at least 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
Data Analysis: Compare the degree of potentiation in the this compound-treated slices to the vehicle-treated control slices to determine the effect of PKA inhibition on LTP.
Figure 3: Experimental Workflow for Investigating the Role of PKA in LTP.
Selectivity and Off-Target Effects
While this compound is a widely used and relatively selective PKA inhibitor, it is crucial to acknowledge its potential off-target effects. At higher concentrations, this compound can inhibit other kinases, such as Phosphorylase Kinase (PHK) and Pyruvate Dehydrogenase Kinase 1 (PDK1).[1] Researchers should use the lowest effective concentration of this compound and consider control experiments with other PKA inhibitors or molecular genetic approaches to confirm the specific involvement of PKA.[11]
Conclusion
This compound is an invaluable tool for dissecting the intricate roles of the PKA signaling pathway in the nervous system. By carefully selecting the appropriate experimental conditions and considering its potential limitations, researchers can effectively utilize this compound to advance our understanding of neuronal function, synaptic plasticity, and the molecular basis of neurological and psychiatric disorders.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. Kinase-dependent modification of dendritic excitability after long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Hyperphosphorylation of CREB in human dopaminergic neurons: a kinetic study of cellular distribution of total CREB and phospho-CREB following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. Inhibition of the cAMP Pathway Decreases Early Long-Term Potentiation at CA1 Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application of KT5720 in Cancer Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT5720 is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase A (PKA).[1] PKA is a key enzyme in various cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, the PKA signaling pathway is dysregulated, contributing to tumor progression and survival. Therefore, this compound serves as a valuable tool for investigating the role of PKA in cancer biology and for evaluating its potential as a therapeutic target. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the catalytic subunit of PKA.[1] The cAMP/PKA signaling cascade is a central pathway in cellular function. Extracellular signals can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate various downstream substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and activates the transcription of genes involved in cell proliferation, survival, and differentiation. By inhibiting PKA, this compound prevents the phosphorylation of CREB and other downstream targets, thereby disrupting these cancer-promoting processes.
Data Presentation
In Vitro Efficacy of this compound
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound for cell growth inhibition in various cancer cell lines is limited in publicly available literature. The primary reported IC50 for this compound is for its direct target, PKA, which is in the micromolar range. However, its effect on cell viability can vary depending on the cell line's dependence on the PKA signaling pathway. Below is a summary of available data and representative concentrations used in published studies.
| Cell Line | Cancer Type | Parameter | Value/Concentration | Reference |
| PKA (in vitro) | N/A | IC50 | 3.3 µM | [1] |
| LM1/MDR | Lymphoma | Reversal of Multidrug Resistance | 0-8 µM (72h) | [1] |
| U87 | Glioblastoma | Inhibition of Invasion | Dose-dependent | [2] |
Note: The lack of a comprehensive public database for this compound IC50 values across numerous cancer cell lines necessitates empirical determination for each cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Pathway Modulation
This protocol is used to detect changes in protein expression and phosphorylation status of key molecules in the PKA signaling and apoptosis pathways following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Reversal of Multidrug Resistance
This compound has been shown to reverse P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) in some cancer cell lines.[1] This is a significant application for researchers studying chemoresistance.
Protocol for Assessing MDR Reversal
-
Cell Culture: Use a drug-resistant cancer cell line overexpressing Pgp (e.g., a cell line selected for resistance to a Pgp substrate like doxorubicin or paclitaxel) and its parental sensitive cell line.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT) with a chemotherapeutic agent that is a Pgp substrate.
-
Co-treatment: In parallel, treat the resistant cells with the chemotherapeutic agent in combination with a non-toxic concentration of this compound (e.g., 1-5 µM).
-
Data Analysis: Compare the IC50 of the chemotherapeutic agent in the resistant cell line with and without this compound. A significant decrease in the IC50 in the presence of this compound indicates reversal of MDR.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the PKA signaling pathway in cancer. Its ability to inhibit PKA, and consequently downstream effectors like CREB, allows for the investigation of its impact on cancer cell proliferation, survival, apoptosis, and drug resistance. The protocols provided herein offer a framework for researchers to systematically evaluate the effects of this compound in their specific cancer cell line models. Due to the cell-type-specific nature of signaling pathways, it is crucial to optimize experimental conditions, such as drug concentrations and incubation times, for each new cell line studied.
References
Application Notes and Protocols for KT5720: A Potent PKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KT5720, a potent and selective inhibitor of Protein Kinase A (PKA). This document outlines the key characteristics of this compound, presents quantitative data on its inhibitory activity, and offers detailed protocols for its application and the assessment of its effects in a laboratory setting.
Introduction to this compound
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of PKA.[1][2] It is a valuable tool for studying the role of the PKA signaling pathway in various cellular processes. By selectively blocking the catalytic activity of PKA, researchers can elucidate its involvement in signal transduction, gene expression, cell cycle regulation, and other physiological and pathological phenomena.
Key Features:
-
Potent and Selective: this compound exhibits high affinity for PKA with a reported Ki value of 60 nM.[3]
-
Cell-Permeable: Its ability to cross cell membranes allows for the investigation of PKA function in intact cells.
-
Reversible Inhibition: The inhibitory effect of this compound can be reversed upon its removal, enabling studies on the dynamic regulation of PKA activity.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against PKA and other kinases, as well as its dose-dependent effects in cellular assays.
| Parameter | Value | Notes |
| Ki for PKA | 60 nM | Represents the dissociation constant of the inhibitor from the enzyme, indicating high-affinity binding.[3] |
| IC50 for PKA | 3.3 µM | The concentration of this compound required to inhibit 50% of PKA activity in a biochemical assay.[1] |
| Off-Target IC50 | PHK: 11 nM, PDK1: 300 nM | Shows higher potency for some off-target kinases, a critical consideration for experimental design and data interpretation.[1] |
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect |
| Human Bronchial Epithelial Cells | 0.1 µM | 2 hours | Partial inhibition of isoproterenol-stimulated PKA activity. |
| Human Bronchial Epithelial Cells | 1.0 µM | 2 hours | Significant inhibition of isoproterenol-stimulated PKA activity. |
| Human Bronchial Epithelial Cells | 10 µM | 2 hours | Near-complete inhibition of isoproterenol-stimulated PKA activity.[4] |
| Fibroblast Cells | 5 µM | 16 hours | Used for complete inhibition of PKA activity.[5] |
| Acute Slice Preparations | 1 µM | 30 min pretreatment + 15 min treatment | Effective for observing effects on protein of interest.[5] |
| Human Pulmonary Microvascular Endothelial Cells | 3 µM | At least 72 hours | Induced a rapid and sustained increase in impedance.[6] |
| LM1/MDR lymphoma cells | 0-8 µM | 72 hours | Dose-dependent reversal of multidrug resistance.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PKA signaling pathway and a general workflow for experiments involving this compound.
Experimental Protocols
Protocol 1: Inhibition of PKA Activity in Cultured Cells
This protocol describes the general steps for treating cultured cells with this compound to inhibit PKA activity.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
PKA activity assay kit (e.g., colorimetric ELISA-based kit)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound from the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
PKA Activity Assay: Proceed with the PKA activity assay according to the manufacturer's instructions of the chosen kit.[2][7]
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol outlines the procedure for assessing the phosphorylation of CREB at Serine 133, a downstream target of PKA, following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells (from Protocol 1)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133) antibody
-
Rabbit anti-total CREB antibody
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total CREB to normalize for protein loading.
Protocol 3: Washout Experiment to Assess Reversibility
This protocol provides a general framework for a washout experiment to confirm the reversible nature of this compound-mediated PKA inhibition.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
PBS
Procedure:
-
Initial Treatment: Treat cells with this compound at an effective concentration for a defined period (e.g., 1-2 hours). Include a control group with vehicle treatment.
-
Washout:
-
Aspirate the medium containing this compound.
-
Wash the cells three times with a generous volume of pre-warmed, fresh cell culture medium. This helps to effectively remove the inhibitor.
-
-
Recovery Incubation: Add fresh, inhibitor-free medium to the cells and return them to the incubator.
-
Time-Course Analysis: Collect cell lysates at various time points after the washout (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Analyze the PKA activity or the phosphorylation status of a downstream target (e.g., CREB) in the collected lysates using the methods described in Protocols 1 and 2. A gradual recovery of PKA activity or CREB phosphorylation over time indicates the reversible nature of the inhibitor.
Concluding Remarks
This compound is a powerful tool for investigating the multifaceted roles of PKA in cellular signaling. To ensure the generation of reliable and interpretable data, it is crucial for researchers to carefully consider the optimal treatment duration and concentration for their specific cell type and experimental context. The protocols and data presented in these application notes serve as a comprehensive starting point for the effective utilization of this compound in your research endeavors. Always include appropriate controls and consider potential off-target effects, especially at higher concentrations, for a thorough and accurate interpretation of your findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for the Use of KT5720 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT5720 is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase A (PKA). It acts as an ATP-competitive inhibitor, making it a valuable tool for investigating the role of the PKA signaling pathway in various cellular processes. Western blot analysis is a cornerstone technique for elucidating these pathways by detecting changes in the phosphorylation state of PKA substrates. This document provides a detailed protocol for the effective use of this compound in Western blot analysis to study PKA-mediated signaling events.
Mechanism of Action and PKA Signaling Pathway
Protein Kinase A is a key enzyme in cellular signaling, typically existing as an inactive tetramer of two catalytic and two regulatory subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate specific serine and threonine residues on target substrate proteins, modulating their activity and initiating downstream cellular responses.
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PKA, thereby preventing the phosphorylation of its substrates.
PKA Signaling Pathway Diagram
The following diagram illustrates the canonical PKA signaling pathway and the point of inhibition by this compound.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KT5720 Experiment Variability
Welcome to the technical support center for KT5720. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the complexities of using the PKA inhibitor this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and reversible inhibitor of Protein Kinase A (PKA).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PKA catalytic subunit.[3] This prevents the phosphorylation of PKA's downstream target proteins.
Q2: What is the reported potency of this compound?
The inhibitory constant (Ki) for this compound against PKA is approximately 60 nM. However, the half-maximal inhibitory concentration (IC50) can vary depending on the ATP concentration in the assay, with reported values ranging from 56 nM in low ATP conditions to 3.3 µM at physiological ATP concentrations.[2][4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and methanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. For example, a 50 mM stock solution can be prepared in DMSO. It is recommended to prepare fresh solutions for use.[1] If storage is necessary, aliquot the stock solution and store at -20°C for up to six months.[5] Before use, equilibrate the aliquot to room temperature and ensure any precipitate is fully dissolved.[1]
Q4: What are the known off-target effects of this compound?
While this compound is a potent PKA inhibitor, it is known to have off-target effects, especially at higher concentrations. It can inhibit other kinases, including Phosphorylase Kinase (PHK), Pyruvate Dehydrogenase Kinase 1 (PDK1), MEK, MSK1, PKBα (Akt), and GSK3β.[3][4][6] One study reported IC50 values of 11 nM for PHK and 300 nM for PDK1, which are lower than the IC50 for PKA under physiological ATP conditions.[2][3]
Troubleshooting Guides
Issue 1: I am not observing the expected inhibitory effect of this compound on my target.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations ranging from 200 nM to 5 µM have been used in various studies.[7]
-
-
Insufficient Incubation Time: The time required for this compound to exert its effect can vary.
-
Recommendation: Conduct a time-course experiment. Incubation times can range from 30 minutes to 16 hours or longer, depending on the cellular process being investigated.[7]
-
-
Compound Instability: this compound solution may degrade over time.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
-
Cell Permeability Issues: Although generally cell-permeable, efficiency can vary between cell types.
-
Recommendation: While less common, if permeability is suspected, you may need to consult literature for specific protocols related to your cell type or consider alternative PKA inhibitors.
-
Issue 2: I am observing unexpected or variable results that may be due to off-target effects.
Possible Cause & Troubleshooting Steps:
-
High Concentration of this compound: Higher concentrations increase the likelihood of off-target kinase inhibition.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
-
Lack of Specificity Controls: It is crucial to differentiate between on-target PKA inhibition and off-target effects.
-
Recommendation:
-
Use a Structurally Different PKA Inhibitor: Employ another PKA inhibitor with a different chemical structure (e.g., H89) to see if it phenocopies the effects of this compound.
-
Rescue Experiment: If possible, overexpress a constitutively active form of PKA or the downstream target of interest to see if it "rescues" the phenotype caused by this compound.
-
Negative Control Compound: Use a structurally related but inactive analog of this compound if available.
-
-
Data Presentation: Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Protein Kinase A (PKA) | [3] |
| Mechanism of Action | ATP-Competitive Inhibitor | [3] |
| Ki | ~60 nM | |
| IC50 (PKA) | 56 nM (low ATP) to 3.3 µM (physiological ATP) | [2][4] |
| Solubility | Soluble in DMSO (up to 50 mM) and methanol | [1] |
| Storage | Store stock solutions at -20°C for up to 6 months | [5] |
| Known Off-Targets | PHK, PDK1, MEK, MSK1, PKBα, GSK3β | [3][4][6] |
| IC50 (PHK) | 11 nM | [2][3] |
| IC50 (PDK1) | 300 nM | [2][3] |
Mandatory Visualizations
PKA Signaling Pathway
Caption: The PKA signaling pathway is initiated by ligand binding to a GPCR, leading to the activation of PKA which then phosphorylates downstream targets.
Experimental Workflow: Troubleshooting this compound Effects
Caption: A logical workflow for troubleshooting unexpected or absent effects of this compound in an experiment.
Experimental Protocols
Protocol: Western Blot for PKA Substrate Phosphorylation
This protocol provides a general framework for assessing the inhibition of PKA by this compound by measuring the phosphorylation of a known PKA substrate (e.g., CREB at Ser133).
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. The next day, pre-treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours. c. Stimulate the PKA pathway with an activator (e.g., Forskolin) for the appropriate time (e.g., 15-30 minutes). Include a non-stimulated control.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein amounts for each sample and prepare them with Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8] f. Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-CREB Ser133) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Develop the blot using an ECL substrate and image the chemiluminescence. k. For a loading control, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-CREB) or a housekeeping protein (e.g., β-actin).
Protocol: Cell Viability Assay (MTT/MTS)
This protocol can be used to assess the cytotoxic effects of this compound.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
2. Compound Treatment: a. The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control. b. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT/MTS Assay: a. For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.[9][10] b. For an MTS assay, add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[9][10] c. Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[9]
4. Data Analysis: a. Subtract the background absorbance (from wells with media only). b. Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
References
- 1. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
common issues with KT5720 solubility
Technical Support Center: KT5720
Welcome to the technical support center for this compound. This guide provides answers to common questions and troubleshooting tips related to the solubility and handling of this compound, a potent and selective inhibitor of protein kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The most common and recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] Some suppliers also report solubility in methanol.[1]
Q2: I am having trouble dissolving this compound in DMSO at my desired concentration. Why is this happening?
This is a common issue that can arise from conflicting solubility information. Different suppliers report vastly different maximum concentrations in DMSO, ranging from as low as 1 mg/mL (~1.86 mM) to as high as 50 mM (~26.88 mg/mL).[1]
Several factors can influence the observed solubility:
-
Compound Purity and Hydration: Batch-to-batch variability in purity and the degree of hydration can affect the compound's molecular weight and solubility characteristics.
-
Dissolution Method: The protocol used to dissolve the compound is critical. Gentle warming (to 37°C) and vortexing can aid dissolution, but prolonged heating is not recommended.
-
Kinetic vs. Thermodynamic Solubility: The higher reported values (e.g., 50 mM) may represent a supersaturated stock solution that is kinetically stable for a short time but prone to precipitation. The lower values (e.g., 1 mg/mL) may be a more conservative estimate of its stable, thermodynamic solubility.
We recommend starting with a lower, more conservative concentration (e.g., 1-5 mM) to ensure complete dissolution before attempting higher concentrations.
Q3: My this compound solution precipitated after I diluted it into my aqueous cell culture medium. How can I avoid this?
This is a frequent problem when working with hydrophobic compounds prepared in a high-concentration DMSO stock. When the concentrated DMSO stock is added to an aqueous buffer, the this compound can crash out of solution.
To prevent precipitation:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous medium, as higher concentrations can be toxic to cells and decrease compound solubility.
-
Use Serial Dilutions: Perform one or more intermediate dilution steps in your aqueous buffer or medium. Do not dilute the concentrated stock directly into a large volume of buffer.
-
Add and Mix Quickly: When adding the this compound solution to the aqueous medium, vortex or pipette mix the solution immediately and thoroughly to facilitate rapid dispersion.
-
Prepare Fresh: It is best to prepare the final working dilutions in aqueous buffers immediately before use.[3]
Q4: How should I properly store this compound?
-
Solid Compound: Store the solid (powder) form of this compound at -20°C, protected from light.
-
Stock Solutions: Prepare a concentrated stock solution in DMSO, aliquot it into small, single-use volumes, and store at -20°C.[3][4] This prevents repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 6 months when stored correctly.[3]
Q5: Is this compound cell-permeable?
Yes, this compound is a cell-permeable compound, which allows it to enter living cells and inhibit its intracellular target, PKA.[5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₁N₃O₅ | [1] |
| Molecular Weight | ~537.61 g/mol | [1] |
| Appearance | White to off-white solid | |
| Primary Target | Protein Kinase A (PKA) | [5] |
| Inhibition Constant (Kᵢ) | 56 - 60 nM | [1] |
Table 2: Reported Solubility of this compound
| Solvent | Maximum Concentration (Supplier A) | Maximum Concentration (Supplier B) | Maximum Concentration (Supplier C) |
| DMSO | 50 mM (26.88 mg/mL) | 1 mg/mL (~1.86 mM)[1] | Soluble |
| Methanol | Not Reported | 5 mg/mL (~9.3 mM)[1] | Soluble[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Calculate Volume: Use the batch-specific molecular weight found on the product's certificate of analysis for the most accurate calculations. For a molecular weight of 537.61 g/mol , to make 1 mL of a 10 mM stock solution, you would need 5.38 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 537.61 g/mol = 0.005376 g = 5.38 mg
-
-
Dissolve: Add the calculated amount of high-purity, anhydrous DMSO to the vial of this compound.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C for 5-10 minutes can be used if dissolution is slow. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store them at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform Intermediate Dilution (1:100): Add 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. Mix thoroughly by pipetting up and down. This creates an intermediate solution of 100 µM with a DMSO concentration of 1%.
-
Perform Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. Mix thoroughly. This yields the final 10 µM working solution. The final DMSO concentration will be approximately 0.1%, which is well-tolerated by most cell lines.
-
Use Immediately: Apply the freshly prepared working solution to your experiment without delay.
Visualizations
Signaling Pathway Diagram
Caption: The cAMP/PKA signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common this compound solubility issues.
References
Technical Support Center: Troubleshooting KT5720 Inhibition of PKA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the PKA inhibitor, KT5720.
Frequently Asked Questions (FAQs)
Q1: My this compound is not inhibiting Protein Kinase A (PKA) activity in my experiment. What are the possible reasons?
There are several potential reasons why this compound may not be effectively inhibiting PKA in your experimental setup. These can be broadly categorized into issues with the compound itself, the experimental conditions, or unexpected biological factors. A step-by-step troubleshooting guide is provided below to help you identify the root cause.
Q2: How does this compound inhibit PKA?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase A.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site on the catalytic subunit of PKA, preventing the phosphorylation of its downstream targets.[3]
Q3: What is the optimal concentration of this compound to use?
The effective concentration of this compound can vary significantly depending on the experimental system.
-
In Vitro Kinase Assays: The reported Ki (inhibition constant) is approximately 60 nM, and the IC50 (half-maximal inhibitory concentration) can range from 56 nM at low ATP concentrations to 3.3 µM at physiological ATP concentrations.[2][4]
-
Cell-Based Assays: Effective concentrations in cell culture typically range from 200 nM to 10 µM, with incubation times varying from 30 minutes to several hours.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Is this compound specific to PKA?
While this compound is a potent PKA inhibitor, it is known to have off-target effects on other kinases, especially at higher concentrations.[3][4] It is crucial to be aware of these potential off-target effects and to use the lowest effective concentration possible.
Troubleshooting Guide
If you are experiencing a lack of PKA inhibition with this compound, follow these troubleshooting steps:
Step 1: Verify the Integrity and Preparation of this compound
-
Compound Quality and Storage: Ensure your this compound is from a reputable supplier and has been stored correctly, typically at -20°C in a desiccated environment.[3][6]
-
Solubility and Stock Solution: this compound is soluble in DMSO and methanol.[4] Prepare a concentrated stock solution in anhydrous DMSO (e.g., 1-10 mM). When preparing your working solution, avoid precipitation by diluting the DMSO stock in your aqueous buffer just before use. The final DMSO concentration in your experiment should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
Step 2: Optimize Experimental Conditions
-
Concentration and Incubation Time: As mentioned, the effective concentration is highly dependent on the experimental setup. Perform a dose-response curve and a time-course experiment to determine the optimal conditions for your system.
-
ATP Concentration (in vitro assays): Since this compound is an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration in your assay. If the ATP concentration is high, you may need to use a higher concentration of this compound.
-
Cell Permeability and Efflux: this compound is generally cell-permeable.[1] However, some cell lines may have active efflux pumps that can reduce the intracellular concentration of the inhibitor.
Step 3: Assess PKA Activity and Potential Off-Target Effects
-
Positive and Negative Controls: Always include appropriate controls in your experiment. A known activator of PKA (e.g., forskolin or 8-Bromo-cAMP) can serve as a positive control to ensure your PKA is active. A vehicle control (e.g., DMSO) is essential to rule out solvent effects.
-
Measure PKA Activity Directly: To confirm that PKA is not being inhibited, use a reliable method to measure the phosphorylation of a known PKA substrate (e.g., by Western blotting with a phospho-specific antibody or using a PKA activity assay kit).
-
Consider Off-Target Effects: If you are using high concentrations of this compound, the observed phenotype (or lack thereof) might be due to off-target effects.[3][4] Consider using a structurally different PKA inhibitor as a complementary approach to confirm your findings.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Conditions | Reference(s) |
| Ki (PKA) | 60 nM | In vitro | [4][7] |
| IC50 (PKA) | 56 nM - 3.3 µM | Dependent on ATP concentration | [2] |
Table 2: Reported Off-Target Effects of this compound
| Kinase | IC50 | Reference(s) |
| Phosphorylase Kinase (PHK) | 11 nM | |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 300 nM | |
| Protein Kinase G (PKG) | > 2 µM | [7] |
| Protein Kinase C (PKC) | > 2 µM |
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Assay with this compound
Objective: To determine the inhibitory effect of this compound on PKA activity in vitro.
Materials:
-
Recombinant active PKA
-
PKA substrate (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).
-
In a microplate, add the PKA enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the PKA substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity according to the detection reagent manufacturer's protocol.
-
Plot the PKA activity against the this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based PKA Inhibition Assay
Objective: To assess the ability of this compound to inhibit PKA activity in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
PKA activator (e.g., Forskolin)
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
Phospho-PKA substrate antibody and corresponding total protein antibody
-
Western blot reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a chosen duration (e.g., 1-2 hours).
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using a phospho-specific antibody against a known PKA substrate (e.g., phospho-CREB) and an antibody for the total substrate protein as a loading control.
-
Quantify the band intensities to determine the extent of PKA inhibition.
Visualizations
Caption: The canonical PKA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of PKA inhibition by this compound.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sigmaaldrich.com]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to control for non-specific effects of KT5720
Welcome to the Technical Support Center for KT5720. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the PKA inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] It functions as an ATP-competitive inhibitor, binding to the catalytic subunit of PKA and preventing the phosphorylation of its downstream substrates.[3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a selective PKA inhibitor, it is not entirely specific and has been shown to inhibit other kinases, particularly at higher concentrations.[2] Notably, it can inhibit Phosphorylase Kinase (PHK) and Pyruvate Dehydrogenase Kinase 1 (PDK1).[1] It is crucial to be aware of these potential off-target effects when interpreting experimental data. Some studies have also indicated that this compound may have direct effects on other cellular components, such as ion channels, independent of its PKA inhibitory activity.[4] For instance, it has been shown to affect Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and intracellular calcium levels.[1][5]
Q3: What are appropriate controls to use in my experiments with this compound?
A3: To ensure that the observed effects are due to the inhibition of PKA and not off-target or non-specific effects, a multi-faceted control strategy is recommended:
-
Inactive Analog Control: While a commercially available, validated inactive analog of this compound is not readily documented, using a structurally related but inactive compound, if available from a custom synthesis provider, would be the ideal negative control. In the absence of a specific inactive this compound analog, it is even more critical to use the other recommended controls.
-
Genetic Controls: Employ genetic approaches to validate the findings. The most common methods are siRNA or shRNA-mediated knockdown of the PKA catalytic subunit.[8] This allows for a comparison of the pharmacological inhibition with a genetic perturbation of the target.
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound that produces the desired phenotype. Using the lowest effective concentration can help minimize off-target effects.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of PKA activity after treating my cells with this compound.
| Probable Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. IC50 values can vary depending on the intracellular ATP concentration.[1] |
| Inhibitor Degradation | Ensure that the this compound stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Permeability Issues | While this compound is cell-permeable, its uptake can vary between cell types. Increase the incubation time to allow for sufficient cellular uptake. |
| Assay Sensitivity | The method used to assess PKA activity may not be sensitive enough. Use a reliable method to measure PKA inhibition, such as a Western blot for a known PKA substrate like phosphorylated VASP (pVASP) at Ser157.[9][10] |
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
| Probable Cause | Recommended Solution |
| Off-Target Effects | The observed phenotype may be due to the inhibition of other kinases or cellular targets. Use the control strategies outlined in FAQ Q3, particularly structurally unrelated PKA inhibitors and siRNA knockdown, to confirm that the effect is PKA-dependent. |
| Non-Specific Effects | This compound has been reported to have effects independent of PKA inhibition, such as altering intracellular calcium levels or affecting ion channel activity.[4][5] Consider these possibilities when interpreting your data and design experiments to test for these non-specific effects. |
| Cellular Health | High concentrations of this compound or prolonged exposure may lead to cellular toxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity. |
| Variability in Experimental Conditions | Ensure consistency in cell density, passage number, serum concentration, and treatment duration across all experiments. |
Issue 3: I am concerned about the specificity of this compound in my system.
| Probable Cause | Recommended Solution |
| Inherent Lack of Absolute Specificity | No kinase inhibitor is completely specific. To rigorously demonstrate the role of PKA, complement your pharmacological studies with genetic approaches. |
| High Inhibitor Concentration | Using concentrations well above the Ki for PKA increases the likelihood of engaging off-target kinases. Refer to the data table below and aim for concentrations that are selective for PKA over other known off-targets. |
| Lack of Appropriate Controls | The absence of proper controls makes it difficult to attribute the observed effects solely to PKA inhibition. Implement the comprehensive control strategy described in FAQ Q3. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for PKA and known off-target kinases. Note that IC50 values can vary based on the ATP concentration used in the assay.
| Kinase | Ki (nM) | IC50 (nM) | Reference(s) |
| PKA | 60 | 3300 | [1] |
| PHK | - | 11 | [1] |
| PDK1 | - | 300 | [1] |
| PKG | >2000 | - | |
| PKC | >2000 | - |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated VASP (pVASP) to Monitor PKA Activity
This protocol describes how to assess PKA activity in cells by measuring the phosphorylation of a key substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 157.
Materials:
-
Cell culture reagents
-
This compound
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pVASP (Ser157), Mouse anti-VASP (total), Rabbit anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin to activate PKA).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies (anti-pVASP, anti-VASP, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[11]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pVASP signal to the total VASP signal and the loading control.
Protocol 2: siRNA-Mediated Knockdown of PKA Catalytic Subunit
This protocol provides a general framework for knocking down the expression of the PKA catalytic subunit alpha (PRKACA) using siRNA.
Materials:
-
Cell culture reagents
-
Validated siRNA sequences for human PRKACA (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for Western blotting (see Protocol 1)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest the cells and perform a Western blot for the PKA catalytic subunit alpha to confirm successful knockdown. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Functional Assay: Once knockdown is confirmed, perform your functional assay and compare the results to cells treated with a non-targeting siRNA control.
Visualizations
Caption: Canonical PKA signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for validating PKA-dependent effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Ca2+ channel CatSper is not activated by cAMP/PKA signaling but directly affected by chemicals used to probe the action of cAMP and PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Role of this compound on Regulating Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Activity and Dorsal Root Ganglion Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein kinase A stimulates Kv7.1 surface expression by regulating Nedd4-2-dependent endocytic trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SignalSilence® PKA C-alpha siRNA I | Cell Signaling Technology [cellsignal.com]
- 9. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Enhancing the Specificity of KT5720 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the protein kinase A (PKA) inhibitor, KT5720, with a focus on improving its specificity in cellular assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to mitigate off-target effects and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable and reversible inhibitor of cAMP-dependent protein kinase A (PKA). It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PKA catalytic subunit.[1] This prevents the phosphorylation of PKA's downstream substrates, thereby blocking its signaling cascade.
Q2: What are the known off-target effects of this compound?
A2: While this compound is widely used as a PKA inhibitor, it is known to inhibit other kinases, some with even higher potency than PKA.[1] Notably, it can inhibit Phosphorylase Kinase (PHK) and Pyruvate Dehydrogenase Kinase 1 (PDK1) at nanomolar concentrations.[2] Additionally, off-target effects have been reported on other kinases such as MEK, MSK1, PKBα (Akt), and GSK3β, as well as non-kinase targets like hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[2]
Q3: Why is it critical to consider the ATP concentration in my assay when using this compound?
A3: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is highly dependent on the concentration of ATP in the assay.[1] Cellular ATP concentrations are typically in the millimolar range, which can significantly reduce the effectiveness of this compound compared to in vitro assays performed at lower ATP concentrations. This is a crucial factor to consider when interpreting data and selecting appropriate inhibitor concentrations.
Troubleshooting Guide: Addressing Non-Specific Effects of this compound
Issue 1: Observed cellular phenotype is inconsistent with known PKA signaling.
-
Possible Cause: The observed effect may be due to the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a full dose-response curve for this compound in your assay. If the effective concentration is significantly higher than the reported Ki for PKA (60 nM), off-target effects are more likely.
-
Target Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PKA. If this compound no longer elicits the phenotype in these cells, it confirms an on-target effect.
-
Rescue Experiment: Overexpress a this compound-resistant mutant of PKA. If this rescues the cellular phenotype, it provides strong evidence for an on-target effect.
-
Issue 2: High levels of cytotoxicity are observed at effective concentrations.
-
Possible Cause: The concentration of this compound required to inhibit PKA in your cellular context may be high enough to engage cytotoxic off-targets.
-
Troubleshooting Steps:
-
Titrate to the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Kinome Profiling: If resources permit, perform a kinome-wide selectivity screen to identify the specific off-targets of this compound at the concentrations used in your assay.[3] This can provide a clearer picture of its activity profile.
-
Control for Solvent Effects: Ensure that the vehicle (typically DMSO) concentration is consistent across all experimental conditions and is not contributing to cytotoxicity.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of kinases, highlighting its on- and off-target effects. Data is presented as the percentage of remaining kinase activity at a 1.00 µM concentration of this compound. A lower percentage indicates stronger inhibition.
| Kinase | % Activity Remaining | Kinase | % Activity Remaining |
| PDK1 | 3 | JNK2 | 63 |
| PHK | 5 | CDK2-Cyclin A | 65 |
| PIM3 | 7 | ERK2 | 66 |
| PRK2 | 10 | DYRK2 | 66 |
| PKD1 | 12 | CSK | 67 |
| MNK2 | 13 | PIM2 | 67 |
| Aurora B | 14 | SRPK1 | 69 |
| BRSK2 | 14 | p38 gamma MAPK | 69 |
| MELK | 14 | PAK6 | 70 |
| AMPK | 15 | PRAK | 71 |
| Aurora C | 15 | GSK3 beta | 76 |
| CHK1 | 18 | CAMK1 | 76 |
| RSK1 | 18 | HIPK2 | 77 |
| RSK2 | 19 | Src | 78 |
| SGK1 | 20 | ERK1 | 79 |
| MKK1 | 24 | NEK2a | 79 |
| MST2 | 26 | PLK1 | 81 |
| CAMKK beta | 27 | PKB beta | 82 |
| MAPKAP-K2 | 28 | CK2 | 84 |
| MARK3 | 29 | ROCK 2 | 85 |
| PAK4 | 36 | p38 beta MAPK | 90 |
| DYRK1A | 38 | PKB alpha | 91 |
| JNK1 | 38 | S6K1 | 93 |
| MSK1 | 39 | EF2K | 95 |
| DYRK3 | 40 | p38 alpha MAPK | 96 |
| PIM1 | 40 | CK1 delta | 97 |
| JNK3 | 43 | MAPKAP-K3 | 98 |
| PKA | 50 | NEK6 | 99 |
| SmMLCK | 54 | NEK7 | 102 |
| ERK8 | 57 | PKC zeta | 106 |
| CHK2 | 59 | p38 delta MAPK | 111 |
| Lck | 59 | HIPK3 | 112 |
| CAMKK alpha | 60 | ||
| PKC alpha | 60 | ||
| MNK1 | 61 | ||
| PAK5 | 62 | ||
| IKK beta | 62 |
Data sourced from the International Centre for Kinase Profiling.[4] Bolded entries highlight the intended target (PKA) and the most potently inhibited off-targets.
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v).
-
-
Cell Seeding:
-
Seed cells in the appropriate culture plates (e.g., 6-well, 96-well) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
-
Inhibitor Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours, depending on the experimental endpoint). Incubation times should be optimized for each cell type and experimental question.
-
-
Cell Lysis and Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Downstream Analysis:
-
Determine the protein concentration of the lysates.
-
Proceed with downstream applications such as Western blotting to assess the phosphorylation of PKA substrates.
-
Protocol 2: Western Blotting to Assess PKA Activity
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., phospho-CREB Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein of the PKA substrate (e.g., total CREB) or a housekeeping protein (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in cellular assays.
Caption: Decision tree for troubleshooting off-target effects of this compound.
References
KT5720 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KT5720, a potent inhibitor of Protein Kinase A (PKA). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments, with a focus on preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable and reversible inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site on the catalytic subunit of PKA, preventing the phosphorylation of its target substrates.[3] this compound is a semi-synthetic derivative of K252a, belonging to the indolocarbazole class of compounds.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized in the table below.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term | Desiccate and protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1-6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution (in aqueous buffer) | Use immediately | N/A | Prepare fresh for each experiment due to potential for hydrolysis. |
Q3: Is this compound sensitive to light?
A3: Yes, as a staurosporine analog, this compound is known to be light-sensitive. It is crucial to protect both the solid compound and solutions from light to prevent photodegradation. Store in amber vials or wrap containers in foil.
Q4: Can I reuse leftover this compound working solution from a previous experiment?
A4: It is strongly recommended to prepare fresh working solutions of this compound in aqueous buffers for each experiment.[1] this compound, like other indolocarbazoles, can be susceptible to hydrolysis in aqueous environments, which can lead to its degradation and a loss of inhibitory activity.[4]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of PKA activity in my in vitro kinase assay.
-
Potential Cause 1: this compound Degradation.
-
Solution: Ensure that your this compound stock solution has been stored correctly at -20°C and protected from light. Prepare fresh dilutions in your kinase assay buffer immediately before use. Avoid using old stock solutions, as the potency can diminish over time.[5]
-
-
Potential Cause 2: Incorrect Assay Conditions.
-
Solution: The inhibitory effect of ATP-competitive inhibitors like this compound is dependent on the concentration of ATP in the assay. High concentrations of ATP will require higher concentrations of this compound to achieve effective inhibition. Consider performing a dose-response curve with varying concentrations of both this compound and ATP to determine the optimal conditions for your specific assay.
-
-
Potential Cause 3: Inactive Compound.
-
Solution: If you suspect your this compound has degraded, it is best to use a fresh vial of the compound. You can also consider including a positive control for PKA inhibition, such as a known active batch of this compound or another PKA inhibitor, to validate your assay setup.[5]
-
Problem 2: My this compound works in an in vitro assay but shows little to no effect in cell-based experiments.
-
Potential Cause 1: Cell Permeability Issues.
-
Solution: While this compound is generally considered cell-permeable, its uptake can vary between different cell types. Ensure you are using an appropriate concentration and incubation time for your specific cell line. You may need to perform a dose-response and time-course experiment to determine the optimal conditions.
-
-
Potential Cause 2: Degradation in Cell Culture Media.
-
Solution: The complex composition of cell culture media, including its aqueous nature and presence of various components, can contribute to the degradation of small molecules over long incubation periods. Minimize the pre-incubation time of this compound in the media before adding it to the cells. For long-term experiments (e.g., over 16 hours), you may need to replenish the media with fresh this compound.[5]
-
-
Potential Cause 3: Off-Target Effects or Cellular Compensation.
-
Solution: At higher concentrations, this compound may have off-target effects on other kinases.[3] It's also possible that cells are compensating for PKA inhibition through other signaling pathways. Use the lowest effective concentration of this compound and consider using another PKA inhibitor with a different chemical structure to confirm that the observed phenotype is due to PKA inhibition.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Appropriate aqueous buffer for your experiment (e.g., PBS, cell culture medium)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the this compound powder in anhydrous DMSO to a concentration of 1-10 mM. For example, to make a 1 mM stock solution of this compound (Molecular Weight: 537.61 g/mol ), dissolve 0.538 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, prepare a fresh working solution by diluting the stock solution into your aqueous experimental buffer immediately before use. The final concentration of DMSO in your assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects.
Protocol 2: General In Vitro PKA Kinase Assay
Materials:
-
Recombinant PKA catalytic subunit
-
PKA-specific substrate (e.g., Kemptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
This compound working solutions (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™, radiometric detection with [γ-³²P]ATP)
Procedure:
-
Prepare a reaction mixture containing the PKA enzyme and its substrate in the kinase assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature (e.g., 30°C).
-
Stop the reaction according to your detection method's instructions.
-
Quantify the kinase activity to determine the inhibitory effect of this compound and calculate the IC₅₀ value.
Protocol 3: General Cell-Based PKA Inhibition Assay
Materials:
-
Cells of interest cultured in appropriate media
-
This compound working solutions prepared in cell culture media
-
PKA activator (e.g., Forskolin)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-CREB, anti-CREB, anti-PKA substrate)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a PKA activator like Forskolin for a short period (e.g., 15-30 minutes) to induce PKA activity.
-
Wash the cells with cold PBS and lyse them.
-
Perform Western blot analysis to assess the phosphorylation status of a known PKA downstream target, such as CREB (at Ser133) or a general phospho-PKA substrate antibody. A decrease in the phosphorylation signal in this compound-treated cells compared to the stimulated control indicates PKA inhibition.
Visualizations
Caption: PKA Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based PKA inhibition experiment using this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 4. Mechanism of hydrolysis of a novel indolocarbazole topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating PKA Inhibition by KT5720 Using Phospho-Specific Antibodies: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of Protein Kinase A (PKA) inhibition by KT5720, with a focus on the use of phospho-specific antibodies. We offer a comparative analysis of this compound against alternative inhibitors and present supporting experimental methodologies.
Protein Kinase A is a crucial enzyme in cellular signaling, and its inhibition is a key area of research in fields such as neuroscience, cancer biology, and molecular pharmacology.[1] this compound is a cell-permeable, potent, and selective inhibitor of PKA that acts by competitively binding to the ATP site on the PKA catalytic subunit.[2][3][4] Validating the efficacy and specificity of such inhibitors is paramount for the accurate interpretation of experimental results. A common and effective method for this validation is the use of phospho-specific antibodies that recognize PKA-phosphorylated substrates.
Comparative Analysis of PKA Inhibitors
While this compound is widely used, it is important to consider its specifications alongside other available PKA inhibitors. The choice of inhibitor can significantly impact experimental outcomes due to differences in potency, specificity, and mechanism of action.
| Inhibitor | Mechanism of Action | Ki (in vitro) | Key Advantages | Potential Disadvantages |
| This compound | ATP-competitive inhibitor of the PKA catalytic subunit. | 60 nM[5][6] | Cell-permeable.[2][6] | Can inhibit other kinases at higher concentrations; potential off-target effects.[7][8] |
| H89 | ATP-competitive inhibitor of the PKA catalytic subunit. | 48 nM | Cell-permeable; widely used and cited. | Known to have significant off-target effects on other kinases and cellular processes.[3][7] |
| Myristoylated PKI 14-22 amide | A cell-permeable peptide inhibitor that mimics the endogenous PKA inhibitor protein (PKI).[9] | 36 nM[9] | Highly specific for PKA.[9] | As a peptide, it may have different cell permeability and stability characteristics compared to small molecules. |
| Rp-cAMPS analogs | cAMP analogs that bind to the regulatory subunits of PKA, preventing its activation.[7][9] | Varies by analog | Acts via a different mechanism than ATP-competitive inhibitors, providing an alternative validation method.[7] | Efficacy can vary between cell types.[9] |
Experimental Validation of PKA Inhibition
The following section outlines the experimental workflow and a detailed protocol for validating PKA inhibition using this compound and phospho-specific antibodies.
Signaling Pathway of PKA Activation and Inhibition
Caption: cAMP-PKA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating PKA Inhibition
Caption: Workflow for validating PKA inhibition via Western blot.
Detailed Experimental Protocol: Western Blot Analysis
This protocol provides a method for assessing the inhibition of PKA by this compound through the detection of phosphorylated PKA substrates.
1. Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or HEK293T) in 6-well plates and grow to 70-80% confluency.[1]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for 1-2 hours.[10][11]
2. PKA Activation:
-
Following pre-treatment, stimulate the cells with a PKA activator, such as Forskolin (e.g., 10 µM), for 15-30 minutes to induce phosphorylation of PKA substrates.
3. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
5. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
6. Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated PKA substrates (e.g., Phospho-(Ser/Thr) PKA Substrate Antibody).[12][13] These antibodies are designed to detect proteins with a phospho-serine/threonine residue having an arginine at the -3 position, a consensus sequence for AGC family kinases like PKA.[13]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Dose-Dependent Inhibition of PKA Substrate Phosphorylation by this compound
The following table represents example data from a Western blot experiment, demonstrating the dose-dependent effect of this compound on the phosphorylation of a hypothetical PKA substrate.
| Treatment | This compound Concentration (µM) | Normalized Phospho-Substrate Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.08 |
| This compound | 0.1 | 0.85 | 0.06 |
| This compound | 1 | 0.42 | 0.05 |
| This compound | 5 | 0.15 | 0.03 |
| This compound | 10 | 0.05 | 0.02 |
Considerations for Robust Validation
To ensure the validity of experimental findings, it is crucial to incorporate appropriate controls.
Logical Framework for Experimental Controls
Caption: Logical structure of controls for validating PKA inhibition.
Potential Pitfalls and Recommendations:
-
Specificity of this compound: this compound can inhibit other kinases, although with lower potency.[7][8] It is advisable to use the lowest effective concentration and to confirm key findings with a more specific inhibitor like myristoylated PKI 14-22 amide.[5][9]
-
Phospho-Specific Antibody Specificity: The phospho-(Ser/Thr) PKA substrate antibody can also recognize substrates of other AGC family kinases, such as PKC and Akt.[13] Therefore, attributing a change in phosphorylation solely to PKA requires careful experimental design and controls.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 108068-98-0 | PKA kinase inhibitor [stressmarq.com]
- 5. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 7. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 8. Specificity and mechanism of action of some commonly used protein kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. biocompare.com [biocompare.com]
- 13. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of KT5720 and H89 for Protein Kinase A (PKA) Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two commonly used Protein Kinase A (PKA) inhibitors, KT5720 and H89, with a focus on their performance, specificity, and supporting experimental data.
Mechanism of Action: Competitive ATP Inhibition
Both this compound and H89 function as ATP-competitive inhibitors of the PKA catalytic subunit.[1][2][3] This means they bind to the same site as ATP, preventing the phosphorylation of PKA substrates.[1][3] Protein Kinase A is a tetrameric enzyme consisting of two regulatory and two catalytic subunits.[3] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released in their active form.[3] this compound and H89 exert their inhibitory effects by directly targeting these active catalytic subunits.[1][3]
Caption: Mechanism of action for this compound and H89.
Potency and Efficacy
The inhibitory potency of this compound and H89 against PKA is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). While both are potent inhibitors, their reported values can vary depending on the experimental conditions, particularly the concentration of ATP used in the assay.[4]
| Inhibitor | Ki (PKA) | IC50 (PKA) | Reference |
| This compound | 60 nM | 3.3 µM | [1][5][6] |
| H89 | 48 nM | 135 nM | [1][2][7] |
Note: IC50 values can be significantly influenced by ATP concentration in competitive inhibition assays.[4]
Selectivity and Off-Target Effects
A critical consideration when choosing a kinase inhibitor is its selectivity. Both this compound and H89 are known to inhibit other kinases, which can lead to off-target effects and complicate data interpretation.[1][8]
This compound is known to be a relatively non-specific inhibitor, affecting multiple other protein kinases with similar or even greater potency than its inhibition of PKA.[1][4] These off-target effects include inhibition of Phosphorylase Kinase (PHK) and Pyruvate Dehydrogenase Kinase 1 (PDK1).[3]
H89 , while also exhibiting off-target effects, was initially considered more selective for PKA than its predecessor, H-8.[2] However, subsequent studies have revealed that H89 can inhibit several other kinases, including S6K1, MSK1, and ROCKII, sometimes more potently than PKA itself.[2][9] It has been advised that H89 should not be the sole evidence for PKA involvement in a biological process.[8]
| Inhibitor | Off-Target Kinases (IC50) | Reference |
| This compound | PHK (11 nM), PDK1 (300 nM), PKB, MESK, GSK-3βα, AMPK | [1][3][4] |
| H89 | S6K1 (80 nM), MSK1 (120 nM), ROCKII (270 nM), PKBα (2600 nM), MAPKAP-K1b (2800 nM) | [2] |
Experimental Protocols
The following provides a generalized protocol for an in vitro PKA kinase assay to determine the IC50 of an inhibitor.
Objective: To determine the concentration of an inhibitor (this compound or H89) that results in 50% inhibition of PKA activity.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with a kinase assay kit)
-
Inhibitor (this compound or H89) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Prepare a series of dilutions of the inhibitor (e.g., from 1 nM to 100 µM).
-
In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, the PKA substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding the PKA catalytic subunit.
-
After a brief pre-incubation (e.g., 5-10 minutes at 30°C), start the phosphorylation reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes at 30°C).
-
Stop the reaction (e.g., by adding a stop solution or spotting the reaction mixture onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unphosphorylated substrate.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or plate reader.
-
Plot the percentage of PKA activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Caption: Experimental workflow for an in vitro kinase assay.
PKA Signaling Pathway
The cAMP/PKA signaling pathway is a crucial regulator of numerous cellular processes. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. cAMP then activates PKA, which in turn phosphorylates a wide range of downstream target proteins, modulating their activity.
Caption: The cAMP/PKA signaling pathway.
Summary and Recommendations
Both this compound and H89 are potent, ATP-competitive inhibitors of PKA that are widely used in cell signaling research. However, their utility can be compromised by off-target effects.
-
This compound may be suitable for initial studies, but its lack of specificity necessitates caution in data interpretation.[1][4]
-
H89 , while also having known off-target activities, has been more extensively characterized in the literature.[2][8]
For experiments demanding high specificity, researchers should consider alternative approaches, such as using structurally different PKA inhibitors (e.g., Rp-cAMPS analogs) in parallel to confirm that the observed effects are indeed mediated by PKA inhibition.[8][10] Ultimately, the choice between this compound and H89 will depend on the specific experimental context, the required level of selectivity, and a thorough consideration of their respective off-target profiles.
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. H-89 - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
KT5720 Kinase Inhibitor: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of KT5720, a commonly used protein kinase A (PKA) inhibitor. Understanding the selectivity of small molecule inhibitors is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document presents quantitative data on this compound's interactions with a broad panel of kinases, details the experimental methodologies used for these assessments, and visualizes key concepts for enhanced clarity.
Data Presentation: Kinase Inhibition Profile of this compound
This compound is widely recognized as a potent, cell-permeable, and ATP-competitive inhibitor of PKA.[1] However, extensive kinase profiling has revealed that this compound interacts with a range of other kinases, in some cases with higher potency than for its intended target. The following table summarizes the inhibitory activity of this compound against a panel of serine/threonine kinases. The data is primarily derived from the seminal work of Davies et al. (2000), which systematically evaluated the specificity of various kinase inhibitors.[2]
| Kinase | IC50 (µM) | Primary Target/Family | Notes |
| PKA (Protein Kinase A) | 0.06 | AGC Kinase Family (Primary Target) | Potent inhibition of the intended target. |
| MSK1 (Mitogen- and Stress-activated Kinase 1) | 0.013 | AGC Kinase Family | Inhibited with higher potency than PKA. |
| ROCKII (Rho-associated Kinase II) | 0.023 | AGC Kinase Family | Significantly inhibited at concentrations used to target PKA. |
| PRK2 (Protein Kinase C-related Kinase 2) | 0.026 | AGC Kinase Family | High-affinity off-target. |
| CHK1 (Checkpoint Kinase 1) | 0.08 | CAMK Kinase Family | Inhibition in the same range as PKA. |
| PHK (Phosphorylase Kinase) | 0.11 | CAMK Kinase Family | Notable off-target inhibition.[1][3] |
| MAPKAP-K1a (RSK1) | 0.12 | CAMK Kinase Family | Off-target effect observed. |
| S6K1 (Ribosomal S6 Kinase 1) | 0.17 | AGC Kinase Family | Moderate inhibition. |
| PKBα (Akt1) | 0.23 | AGC Kinase Family | Moderate inhibition. |
| GSK3β (Glycogen Synthase Kinase 3β) | 0.46 | CMGC Kinase Family | Moderate inhibition. |
| PDK1 (Phosphoinositide-dependent Kinase 1) | 0.3 | AGC Kinase Family | Moderate inhibition.[1][3] |
| PKCα (Protein Kinase Cα) | >10 | AGC Kinase Family | Poor inhibitor. |
| PKG (cGMP-dependent Protein Kinase) | >10 | AGC Kinase Family | Poor inhibitor.[4] |
| MEK1 (MAPK/ERK Kinase 1) | >10 | STE Kinase Family | Poor inhibitor. |
| ERK2 (Extracellular signal-regulated Kinase 2) | >10 | CMGC Kinase Family | Poor inhibitor. |
| p38α (p38 MAP Kinase α) | >10 | CMGC Kinase Family | Poor inhibitor. |
| JNK1α1 (c-Jun N-terminal Kinase 1α1) | >10 | CMGC Kinase Family | Poor inhibitor. |
| CDK2/cyclin A (Cyclin-dependent Kinase 2) | >10 | CMGC Kinase Family | Poor inhibitor. |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. These values are highly dependent on the ATP concentration used in the assay. The data presented here were generated using ATP concentrations at or near the Km for each respective kinase, providing a stringent assessment of inhibitor potency.[5]
Experimental Protocols
The determination of the kinase inhibition profile of this compound, as detailed in the work by Davies et al. (2000), involves a standardized in vitro kinase assay. The following is a detailed description of the methodology.
1. Reagents and Materials:
-
Kinases: Purified recombinant human kinases expressed in E. coli or insect cells.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Inhibitor: this compound dissolved in DMSO.
-
ATP: Adenosine triphosphate, including radiolabeled [γ-³²P]ATP.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity.
-
P81 Phosphocellulose Paper: For capturing phosphorylated substrates.
-
Phosphoric Acid: For washing the phosphocellulose paper.
-
Scintillation Counter: For quantifying radioactivity.
2. Assay Procedure:
-
Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each reaction well contains the specific kinase, its corresponding substrate, and the assay buffer.
-
Inhibitor Addition: A range of concentrations of this compound (or vehicle control, DMSO) is added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration is kept at or near the Km for each individual kinase to ensure accurate IC50 determination.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reactions are stopped by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unreacted [γ-³²P]ATP does not.
-
Washing: The P81 papers are washed extensively with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the P81 paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the On-Target Effects of KT5720
This guide provides a comparative framework for validating the on-target action of KT5720, offering detailed experimental protocols and objective comparisons with alternative PKA inhibitors.
Understanding this compound: Mechanism and Selectivity
This compound acts as an ATP-competitive inhibitor of the PKA catalytic subunit.[2][4] The binding of cAMP to the regulatory subunits of the PKA holoenzyme causes the release of the active catalytic subunits, which then phosphorylate downstream substrates.[2] this compound occupies the ATP-binding site on these freed catalytic subunits, preventing phosphorylation.
While potent against PKA, with a Ki value of approximately 60 nM, its selectivity is not absolute.[6][7] Studies have shown that this compound can inhibit other kinases, sometimes with similar potency to PKA, depending on the cellular ATP concentration.[4] Documented off-targets include Rho-associated kinase (ROCK), protein kinase G (PKG), protein kinase C (PKC), and others.[3][4] This promiscuity necessitates a multi-pronged approach to validation.
Core Strategies for On-Target Validation
A robust validation strategy combines biochemical, cellular, and genetic approaches to build a strong case for on-target activity.
Direct Target Engagement & Selectivity Profiling (In Vitro)
The first step is to confirm that this compound inhibits PKA directly and to understand its broader kinase selectivity profile.
Experimental Protocol: In Vitro Kinase Assay
This assay quantifies the ability of an inhibitor to block the activity of a purified kinase.
-
Reaction Components: Prepare a reaction buffer containing the purified catalytic subunit of PKA, a known PKA peptide substrate (e.g., Kemptide), and a phosphodonor, typically [γ-³²P]ATP.
-
Inhibitor Titration: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) to the reaction wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a positive control inhibitor.
-
Reaction Initiation & Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate for 20-30 minutes at 30°C.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide.
-
Quantification: Wash away excess unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration. Use non-linear regression to calculate the IC50 value (the concentration at which 50% of kinase activity is inhibited).
For a comprehensive analysis, this compound should be screened against a broad panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[8] Follow-up IC50 measurements should be performed for any significant off-target "hits."
Table 1: Comparative Inhibitor Potency and Selectivity
| Inhibitor | Target | Mechanism of Action | IC50 / Ki | Key Off-Targets |
| This compound | PKA | ATP-Competitive | 56 - 60 nM (Ki)[4][6] | ROCK, PKG, PKC, PDK1, MSK1[3][4] |
| H-89 | PKA | ATP-Competitive | 48 - 130 nM (Ki) | ROCK, S6K, MSK1, β-adrenergic receptors[3] |
| Rp-cAMPS | PKA | cAMP Antagonist | 9.5 µM (Ki) | Highly selective for PKA regulatory subunits[3] |
Cellular Target Engagement and Pathway Analysis
Confirming that this compound engages PKA inside a living cell and inhibits its signaling pathway is a critical next step.[9]
Experimental Protocol: Phospho-Substrate Immunoblotting
This method measures the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), in response to pathway activation and inhibition.
-
Cell Culture & Pre-treatment: Culture cells to ~80% confluency. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 1-2 hours.
-
Pathway Stimulation: Stimulate the PKA pathway by adding an adenylyl cyclase activator like Forskolin for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% BSA in TBST). Probe overnight at 4°C with a primary antibody specific to the phosphorylated form of a PKA substrate (e.g., Phospho-CREB Ser133). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Analysis: Visualize bands using an ECL substrate. Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH) to ensure equal loading. Quantify the ratio of phospho-CREB to total CREB. A dose-dependent decrease in this ratio with this compound treatment confirms on-target pathway inhibition.
Corroboration with Alternative Inhibitors
A powerful method for validation is to replicate the observed phenotype using a structurally unrelated inhibitor with a different mechanism of action.[10] If both this compound (ATP-competitive) and Rp-cAMPS (cAMP antagonist) produce the same biological effect, it strongly suggests the effect is mediated by PKA inhibition.
Table 2: Comparison of PKA Inhibitor Alternatives
| Feature | This compound | H-89 | Rp-cAMPS |
| Mechanism | ATP-competitive inhibitor of the catalytic subunit | ATP-competitive inhibitor of the catalytic subunit | cAMP antagonist, prevents holoenzyme dissociation |
| Advantages | Potent, cell-permeable | Potent, cell-permeable | Highly selective, different mechanism of action |
| Disadvantages | Known off-target effects on other kinases | Numerous documented off-targets, can affect ion channels and receptors | Less potent in some cellular systems, may not inhibit dissociated catalytic subunits |
Visualizing the Validation Process
Diagrams can clarify the complex relationships in signaling and experimental design.
Caption: PKA signaling pathway illustrating the inhibitory action of this compound.
Caption: A sequential workflow for robust on-target validation of this compound.
By systematically applying these comparative and multi-faceted validation strategies, researchers can significantly increase confidence that the observed effects of this compound are indeed mediated by the inhibition of PKA, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound | CAS 108068-98-0 | PKA kinase inhibitor [stressmarq.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of KT5720 and Rp-cAMPS as PKA Inhibitors
For researchers, scientists, and drug development professionals, selecting the right tool to dissect cellular signaling pathways is paramount. Protein Kinase A (PKA) is a critical enzyme involved in a vast array of cellular processes, making its inhibitors invaluable for research. This guide provides an objective comparison of two commonly used PKA inhibitors, KT5720 and Rp-cAMPS, supported by experimental data and detailed protocols to aid in the selection and application of these compounds.
The PKA Signaling Pathway: A Central Hub in Cellular Regulation
Protein Kinase A is a serine/threonine kinase that acts as a central node in many signal transduction pathways. Its activation is primarily dependent on the intracellular concentration of cyclic AMP (cAMP). In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active monomeric catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, thereby modulating their activity and eliciting a cellular response.[1][2]
The canonical PKA signaling pathway is initiated by the binding of extracellular signals, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. The subsequent activation of PKA leads to the regulation of diverse cellular functions including gene expression, metabolism, and cell growth.[1][3]
Mechanism of Action: Two Distinct Approaches to PKA Inhibition
This compound and Rp-cAMPS employ fundamentally different mechanisms to inhibit PKA activity, a crucial factor in experimental design and data interpretation.
This compound is a cell-permeable and reversible inhibitor that functions by competing with ATP for binding to the catalytic subunit of PKA.[4][5] As an ATP-competitive inhibitor, its efficacy can be influenced by intracellular ATP concentrations.[6] It is a semi-synthetic derivative of K252a, an alkaloid isolated from the fungus Nocardiopsis sp.[5][6]
Rp-cAMPS , on the other hand, is a competitive antagonist of cAMP. It is a phosphorothioate analog of cAMP that binds to the regulatory subunits of PKA but fails to induce the conformational change necessary for the release and activation of the catalytic subunits.[7][8] By preventing the dissociation of the PKA holoenzyme, Rp-cAMPS effectively blocks the activation of the kinase.[9] It is also resistant to hydrolysis by phosphodiesterases, which can prolong its intracellular activity.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and Rp-cAMPS, providing a snapshot of their potency and selectivity.
| Parameter | This compound | Rp-cAMPS |
| Mechanism of Action | ATP-competitive inhibitor of the PKA catalytic subunit[4][5] | Competitive antagonist of cAMP binding to the PKA regulatory subunits[8] |
| Ki for PKA | 60 nM | 4.5 µM (PKA II), 12.5 µM (PKA I)[9] |
| IC50 for PKA | 56 nM (low ATP) to 3.3 µM (physiological ATP)[4][6] | Not typically reported as IC50 |
| Selectivity | Inhibits other kinases: - Phosphorylase kinase (PHK): IC50 = 11 nM[5][6]- Pyruvate dehydrogenase kinase 1 (PDK1): IC50 = 300 nM[5][6]- MEK, MSK1, PKBα, GSK3β[6]- No significant effect on PKG or PKC (Ki > 2 µM) | Binds to other cAMP targets: - Nucleotide-gated channels- Exchange protein activated by cAMP (EPAC) |
| Cell Permeability | Yes[4] | Yes (membrane-permeable)[9] |
Note: The reported potency of this compound can vary significantly depending on the ATP concentration used in the assay.[6] The selectivity of both inhibitors is not absolute, and researchers should be aware of potential off-target effects.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for key experiments used to evaluate PKA inhibitors.
In Vitro PKA Kinase Activity Assay (Radioactive)
This assay directly measures the enzymatic activity of PKA by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKA substrate.
Materials:
-
Purified active PKA
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
ATP solution
-
Inhibitor (this compound or Rp-cAMPS) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphocellulose paper
-
Phosphoric acid wash solution (e.g., 0.5%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of the inhibitor (or vehicle control).
-
Add purified active PKA to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.
-
Place the washed papers into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Western Blot Analysis of PKA-Mediated Phosphorylation in Cells
This method assesses the effect of PKA inhibitors on the phosphorylation of endogenous PKA substrates within a cellular context.
Materials:
-
Cultured cells
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
PKA activator (e.g., Forskolin, 8-Br-cAMP)
-
PKA inhibitor (this compound or Rp-cAMPS)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for a phosphorylated PKA substrate (e.g., anti-phospho-CREB (Ser133))
-
Primary antibody for the total protein of interest (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the PKA inhibitor (this compound or Rp-cAMPS) or vehicle control for a specified time.
-
Stimulate the cells with a PKA activator to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the relative change in phosphorylation.
Conclusion: Choosing the Right Inhibitor for Your Research
Both this compound and Rp-cAMPS are valuable tools for investigating PKA signaling. The choice between them depends largely on the specific experimental context and the scientific question being addressed.
This compound offers high potency with a Ki in the nanomolar range. However, its ATP-competitive nature means its effective concentration in cells can be influenced by the high intracellular ATP levels. Furthermore, it has been shown to inhibit other kinases, some with even greater potency than PKA, which necessitates careful consideration of potential off-target effects.[5][6]
Rp-cAMPS provides a more direct way to antagonize the cAMP-PKA interaction. Its mechanism of action, preventing the activation of the kinase in the first place, can be an advantage in certain experimental setups. While its potency is lower than that of this compound, its resistance to phosphodiesterase degradation can provide sustained inhibition. However, researchers should be mindful that it can also interact with other cAMP-binding proteins like EPAC and cyclic nucleotide-gated ion channels.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. arborassays.com [arborassays.com]
- 3. arborassays.com [arborassays.com]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 6. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Approaches to Validate KT5720 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to KT5720 and the Necessity of Genetic Validation
This compound is a widely used cell-permeable small molecule inhibitor of cAMP-dependent Protein Kinase A (PKA).[1] It functions as a reversible, ATP-competitive inhibitor with a high affinity for the catalytic subunit of PKA.[1] While this compound has been instrumental in elucidating the roles of PKA in numerous cellular processes, a growing body of evidence highlights its significant off-target effects. Studies have shown that this compound can inhibit other kinases, including Phosphorylase Kinase (PHK) and Pyruvate Dehydrogenase Kinase 1 (PDK1), sometimes with equal or greater potency than its intended target, PKA.[1] This lack of specificity can lead to misinterpretation of experimental results, attributing observed phenotypes to PKA inhibition when they may, in fact, be due to the modulation of other signaling pathways.
Genetic approaches, such as RNA interference (siRNA/shRNA) and CRISPR/Cas9-mediated gene editing, offer highly specific alternatives to small molecule inhibitors. These techniques allow for the direct knockdown or knockout of the genes encoding PKA subunits, providing a more definitive means of assessing the protein's function. By comparing the outcomes of pharmacological inhibition with this compound to those of genetic manipulation, researchers can validate on-target effects and dissect the true contribution of PKA to a given biological process.
Quantitative Data Comparison: this compound vs. Genetic Approaches
The following table summarizes quantitative data from separate studies investigating the role of PKA using either this compound or genetic methods. It is important to note that these are not direct head-to-head comparisons within the same study but rather a juxtaposition of findings from different experimental contexts to illustrate the types of quantitative data generated by each approach.
| Parameter | Pharmacological Approach (this compound) | Genetic Approach (siRNA/shRNA/Knockout) | Reference |
| PKA Activity | IC50 = 3.3 µM | Not directly applicable; knockdown efficiency is measured. | [1] |
| Cellular Phenotype: Neuronal Excitability | 3 µM this compound reduces DRG neuron excitability and intracellular Ca2+ levels. | shRNA knockdown of PKA-C results in attenuated long-term potentiation (LTP). | [1],[2] |
| Gene Expression | Not specified in the provided results. | Not specified in the provided results. | |
| Protein Phosphorylation | Not specified in the provided results. | Not specified in the provided results. | |
| Tumor Phenotype | Not specified in the provided results. | Genetic reduction of PKA-Cα in a mouse model of Carney complex completely suppresses the tumor phenotype. | [3] |
Note: The lack of direct comparative quantitative data in the literature highlights a significant gap and underscores the importance of conducting such validation studies.
Visualizing the Methodologies
PKA Signaling Pathway and this compound Inhibition
Caption: PKA activation by cAMP and competitive inhibition by this compound.
Experimental Workflow: Validating this compound with siRNA
Caption: Experimental workflow for validating this compound findings using siRNA.
Logical Comparison: this compound vs. Genetic Approaches
Caption: Logical comparison of the specificity of this compound and genetic approaches.
Experimental Protocols
Pharmacological Inhibition with this compound
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate growth medium.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration (typically in the range of 1-10 µM) in fresh cell culture medium.
-
As a control, prepare a vehicle-only medium containing the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions.
2. Western Blot Analysis of PKA Substrate Phosphorylation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a known phosphorylated PKA substrate (e.g., phospho-CREB).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated protein signal to the total protein signal for the same substrate or a loading control (e.g., β-actin or GAPDH).
Genetic Validation using siRNA
1. siRNA Design and Transfection:
-
Design or purchase validated siRNAs targeting the catalytic subunit of PKA (e.g., PRKACA). A non-targeting scrambled siRNA should be used as a negative control.
-
On the day before transfection, seed the cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA in an appropriate transfection medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent in the same transfection medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells and incubate for the desired time (typically 48-72 hours) to allow for knockdown of the target protein.
2. Validation of PKA Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR):
-
At the end of the incubation period, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the PKA catalytic subunit and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression of the PKA catalytic subunit in the siRNA-treated cells compared to the control cells.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting as described above, using a primary antibody specific for the PKA catalytic subunit.
-
Quantify the reduction in PKA protein levels in the siRNA-treated cells compared to the control cells.
-
3. Phenotypic Analysis:
-
Following confirmation of PKA knockdown, perform the same phenotypic assays as were conducted with the this compound-treated cells to compare the outcomes.
By employing these genetic validation strategies, researchers can significantly increase the confidence in their findings and contribute to a more accurate understanding of the complex roles of PKA in cellular physiology and disease.
References
A Comparative Analysis of the Kinase Inhibitors KT5720 and Staurosporine Analogs
In the landscape of kinase inhibitor research, KT5720 and staurosporine analogs represent two distinct classes of molecules widely utilized for their ability to modulate cellular signaling pathways. While both originate from microbial sources and target the ATP-binding pocket of protein kinases, their efficacy, selectivity, and mechanisms of action present a study in contrasts. This guide provides a detailed comparison of this compound and prominent staurosporine analogs, namely staurosporine itself, midostaurin (PKC412), and UCN-01 (7-hydroxystaurosporine), supported by quantitative data and experimental methodologies.
Kinase Inhibition Profile: A Tale of Specificity versus Broad-Spectrum Action
The primary distinction between this compound and staurosporine analogs lies in their kinase selectivity. This compound is predominantly recognized as a potent and selective inhibitor of Protein Kinase A (PKA). In contrast, staurosporine is a broad-spectrum inhibitor, potently targeting a vast array of protein kinases.[1] Its analogs, midostaurin and UCN-01, were developed to achieve more favorable selectivity profiles for clinical applications.
Table 1: Comparative Inhibitory Activity (IC50/Ki Values in nM)
| Kinase | This compound | Staurosporine | Midostaurin (PKC412) | UCN-01 (7-hydroxystaurosporine) |
| PKA | 60 (Ki)[2][3], 3300[1] | 7 | 500[4] | 1000[4] |
| PKCα | >2000[2] | 3 | 80-500 (PKCα/β/γ)[5] | 29[4] |
| PKCβ | - | - | 80-500 (PKCα/β/γ)[5] | 34[4] |
| PKCγ | - | - | 80-500 (PKCα/β/γ)[5] | 30[4] |
| p60v-src | - | 6 | - | - |
| CaM Kinase II | - | 20 | - | - |
| FLT3 | - | - | Potent Inhibition[6][7] | - |
| KIT | - | - | Potent Inhibition[6] | - |
| PDGFRβ | - | - | 80-500[5] | - |
| VEGFR1 | - | - | 80-500[5] | - |
| VEGFR2 | - | - | 80-500[5] | - |
| CDK1 | - | - | 80-500[5] | 50[4] |
| CDK2 | - | - | - | 300-600[8] |
| PDK1 | 300[1] | - | - | 6[8], 33[4] |
| Akt | - | - | 80-500[5] | 500[4] |
| Chk1 | - | - | - | 7[4][8] |
| GSK3β | Potent Inhibition[9] | - | - | 500[4] |
| PHK | 11[1] | - | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.[9]
Mechanisms of Action and Cellular Effects
This compound acts as an ATP-competitive inhibitor of the PKA catalytic subunit.[10] Its primary application in research is to dissect the roles of the PKA signaling pathway in various cellular processes.
Staurosporine and its analogs also compete with ATP for binding to the kinase active site.[1] Due to its broad activity, staurosporine itself is generally considered too toxic for therapeutic use and serves primarily as a research tool.[11]
Midostaurin (PKC412) is a multi-targeted kinase inhibitor that has achieved clinical significance. It potently inhibits FLT3 and KIT receptor tyrosine kinases, making it an effective therapy for specific types of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[6][7][12][13]
UCN-01 (7-hydroxystaurosporine) exhibits a different selectivity profile, with potent activity against kinases like PDK1 and Chk1.[4][8][14] This has led to its investigation as an anti-cancer agent, often in combination with other therapies, due to its ability to abrogate cell cycle checkpoints.[8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Test compounds (this compound or staurosporine analogs) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a leukemia cell line for midostaurin)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (this compound or staurosporine analogs)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
After the incubation period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizing Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 3. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Midostaurin Modulates Tumor Microenvironment and Enhances Efficacy of Anti-PD-1 against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
analyzing the specificity of KT5720 in published literature
A Researcher's Guide to the Specificity of KT5720
For researchers in pharmacology, cell biology, and drug development, the protein kinase A (PKA) inhibitor this compound has long been a tool to probe the intricacies of cAMP-dependent signaling pathways. However, a growing body of evidence calls for a critical evaluation of its specificity. This guide provides an objective comparison of this compound with other PKA inhibitors, supported by experimental data from published literature, to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action
This compound is a cell-permeable and reversible inhibitor of Protein Kinase A (PKA).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site on the catalytic subunit of PKA.[1][3] PKA, a key enzyme in cellular signaling, is a tetramer composed of two regulatory and two catalytic subunits. Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active, phosphorylating target proteins on serine or threonine residues.[1] this compound prevents this phosphorylation by blocking the binding of ATP.
PKA Signaling Pathway and Inhibitor Actions
The diagram below illustrates the canonical PKA signaling pathway and the points of intervention for different types of inhibitors.
Quantitative Analysis of this compound Specificity
While this compound is widely marketed as a PKA inhibitor, its selectivity is a significant concern. Several studies have demonstrated that it inhibits a range of other protein kinases, in some cases with higher potency than for PKA itself.[4][5][6] The inhibitory potency of this compound is often reported as an IC50 (the concentration required to inhibit enzyme activity by 50%) or a Ki (inhibition constant). It is crucial to note that the IC50 value for an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration used in the assay.[3]
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Target Kinase | Reported IC50 / Ki | ATP Concentration | Reference |
| Protein Kinase A (PKA) | Ki: 60 nM | N/A | [3] |
| Protein Kinase A (PKA) | IC50: 3.3 µM | Physiologic | [2][3] |
| Protein Kinase A (PKA) | IC50: 56 nM | Low | [3] |
| Phosphorylase Kinase (PHK) | IC50: 11 nM | N/A | [1][2] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | IC50: 300 nM | N/A | [1][2] |
| Mitogen-activated protein kinase kinase (MEK) | Potent Inhibition | N/A | [3] |
| Mitogen- and stress-activated protein kinase 1 (MSK1) | Potent Inhibition | N/A | [3] |
| Protein Kinase Bα (PKBα / Akt1) | Potent Inhibition | N/A | [3] |
| Glycogen Synthase Kinase 3β (GSK3β) | Potent Inhibition | N/A | [3] |
N/A: Not available in the cited literature.
Comparison with Alternative PKA Inhibitors
Given the specificity issues with this compound, it is prudent to consider alternatives. The choice of inhibitor should be guided by the experimental context, considering factors like mechanism of action, cell permeability, and, most importantly, specificity.
Table 2: Comparison of PKA Inhibitors
| Inhibitor | Target Subunit | Mechanism of Action | Key Off-Targets | Selectivity Profile | Reference |
| This compound | Catalytic | ATP-Competitive | PHK, PDK1, MSK1, PKBα, GSK3β, and others | Poor . Inhibits many kinases, often more potently than PKA. | [3][4][8] |
| H89 | Catalytic | ATP-Competitive | Rho-associated kinase (ROCK), MSK1, S6K1, Casein Kinase I/II | Poor . Numerous off-targets. Can have PKA-independent effects. | [7][9] |
| Rp-cAMPS analogs | Regulatory | cAMP Antagonist | Other cAMP-binding proteins (e.g., EPAC, CNG channels) | Good . Acts on the regulatory subunit, avoiding ATP-binding site cross-reactivity. | [8][9] |
| PKI Peptides | Catalytic | Pseudosubstrate | Protein Kinase G (PKG) at high concentrations, CamK1 | Excellent . Considered the most specific PKA inhibitor. | [8][10][11] |
Experimental Protocols for Assessing Kinase Inhibitor Specificity
To validate the specificity of an inhibitor or to screen for new candidates, a systematic approach involving both biochemical and cell-based assays is essential.
General Workflow for Kinase Inhibitor Profiling
The diagram below outlines a typical workflow for evaluating the specificity of a kinase inhibitor.
Key Methodologies
-
Biochemical Kinase Assays : These assays directly measure the catalytic activity of purified kinases in the presence of an inhibitor.[12]
-
Protocol :
-
A purified kinase is incubated with a specific substrate (peptide or protein) and ATP.
-
To measure phosphorylation, either radiolabeled [³²P]- or [³³P]-ATP is used, or a phosphorylation-specific antibody is employed in an ELISA format.[13]
-
Luminescence-based assays (e.g., ADP-Glo) that measure ATP consumption are also common and are amenable to high-throughput screening.[14]
-
The inhibitor of interest (e.g., this compound) is added at various concentrations to generate a dose-response curve and determine the IC50 value.[14]
-
For robust specificity profiling, the inhibitor is tested against a large panel of kinases.[15]
-
-
-
Competitive Binding Assays : These assays measure the binding affinity (Kd) of an inhibitor to a kinase without measuring catalytic activity.[13]
-
Protocol :
-
A kinase is incubated with a known, often fluorescently labeled, probe that binds to the ATP pocket.
-
The test inhibitor is added and competes with the probe for binding.
-
The displacement of the probe is measured, allowing for the calculation of the inhibitor's affinity for the kinase.[13]
-
-
-
Cell-Based Assays : These are crucial for confirming that an inhibitor engages its target in a complex cellular environment and for observing its effects on signaling pathways.[16]
-
Target Engagement Assays : Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET confirm that the inhibitor physically binds to the target protein inside intact cells.[16][17]
-
Phosphorylation Assays : After treating cells with the inhibitor, the phosphorylation status of a known downstream substrate of the target kinase is measured, typically by Western blot or ELISA using a phospho-specific antibody. This confirms on-target pathway modulation.[16]
-
Cell Proliferation/Viability Assays : In contexts like cancer research, where a kinase may be an oncogenic driver, its inhibition should lead to reduced cell proliferation or death.[16]
-
Conclusion and Recommendations
The available literature strongly indicates that this compound is a non-specific kinase inhibitor. Its use as a selective tool for studying PKA-mediated events in cellular systems is fraught with the risk of off-target effects that can confound data interpretation.[4][5][6]
For researchers investigating PKA signaling, the following is recommended:
-
Use Orthogonal Approaches : Confirm findings by using a more specific inhibitor with a different mechanism of action, such as an Rp-cAMPS analog or a PKI peptide.[8][9] Genetic approaches like siRNA or CRISPR-mediated knockdown/knockout of PKA subunits provide the most definitive evidence.
-
Perform Control Experiments : At a minimum, include a structurally related but inactive molecule as a negative control and test for effects on known off-target pathways.
-
Prioritize Specificity : For future studies, prioritize the use of highly specific inhibitors like PKI peptides, especially when dissecting complex signaling networks. While they have their own considerations (e.g., delivery into cells), they offer a much cleaner pharmacological profile.[10][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Specificity and mechanism of action of some commonly used protein kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 9. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 10. The Kinase Specificity of Protein Kinase Inhibitor Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. domainex.co.uk [domainex.co.uk]
- 15. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for KT5720
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of KT5720, a potent and selective protein kinase A (PKA) inhibitor. Adhering to these guidelines will not only ensure the safety of laboratory personnel but also promote environmental responsibility and regulatory compliance.
This compound is a valuable tool in signal transduction research, but its bioactive nature necessitates careful handling and disposal. This document outlines the chemical properties of this compound, its mechanism of action, and detailed protocols for its safe disposal, ensuring that your laboratory's operational integrity is maintained.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is summarized in the table below for your convenience.
| Property | Value |
| Chemical Name | (9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-methyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1][2]benzodiazocine-10-carboxylic acid, hexyl ester |
| Molecular Formula | C₃₂H₃₁N₃O₅ |
| Molecular Weight | 537.61 g/mol |
| Appearance | White solid or neat oil |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in DMSO (up to 50 mM) and Methanol (5 mg/ml)[3][4] |
| Storage | Store at -20°C |
Mechanism of Action: Inhibition of the PKA Signaling Pathway
This compound is a cell-permeable and reversible inhibitor of cyclic AMP-dependent protein kinase A (PKA).[3] It acts as an ATP-competitive inhibitor, binding to the catalytic subunit of PKA and preventing the phosphorylation of its downstream targets.[1][5] The PKA signaling pathway plays a crucial role in a multitude of cellular processes, including gene expression, metabolism, and cell growth and division. Understanding this mechanism is vital for appreciating the compound's biological significance and the importance of its proper containment and disposal.
Essential Disposal Procedures for this compound
The following step-by-step procedures are designed to provide clear and actionable guidance for the safe disposal of this compound and its associated waste. These procedures are based on standard laboratory safety protocols for handling potent small molecules and non-halogenated solvent waste.
I. Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, dissolved in solvent, or as waste), it is mandatory to wear the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
II. Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof, and chemically resistant container for all this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be labeled "Hazardous Waste: this compound" and should also list the solvent used (e.g., DMSO).
-
-
Types of Waste to Collect:
-
Unused this compound: Any remaining solid this compound that is no longer needed.
-
This compound Solutions: All solutions containing this compound, including stock solutions and experimental dilutions.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, microfuge tubes, and contaminated paper towels or bench protectors. These should be collected in a separate, clearly labeled solid waste bag or container.
-
III. Step-by-Step Disposal Protocol
For Liquid Waste (this compound dissolved in DMSO or other solvents):
-
Transfer to Waste Container: Carefully transfer the liquid waste containing this compound into the designated hazardous waste container using a funnel to prevent spills.
-
Rinse Contaminated Glassware: Rinse any glassware that contained the this compound solution with a small amount of the same solvent (e.g., DMSO). Add this rinsate to the hazardous waste container.
-
Secure the Container: Tightly seal the cap on the waste container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.
For Solid Waste (Unused this compound powder or contaminated labware):
-
Package Unused Powder: If disposing of the original vial of this compound, ensure it is tightly sealed and place it in the designated solid hazardous waste container.
-
Collect Contaminated Labware: Place all contaminated disposable items (pipette tips, tubes, etc.) into a designated, labeled hazardous waste bag or container.
-
Seal the Container: Securely seal the solid waste container.
-
Storage: Store the sealed solid waste container in the designated hazardous waste accumulation area.
IV. Final Disposal
-
Contact Environmental Health and Safety (EHS): Once your waste containers are full, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
By implementing these procedures, your laboratory can effectively manage the disposal of this compound, ensuring a safe working environment and adherence to the highest standards of laboratory practice. This commitment to safety and compliance is integral to the success of your research endeavors.
References
Essential Safety and Logistics for Handling KT5720
For researchers, scientists, and drug development professionals working with KT5720, a potent and selective inhibitor of protein kinase A (PKA), stringent adherence to safety protocols is paramount to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value |
| CAS Number | 108068-98-0 |
| Molecular Formula | C₃₂H₃₁N₃O₅ |
| Molecular Weight | 537.61 g/mol |
| Purity | ≥97% |
| Solubility | DMSO: up to 50 mM, Methanol: 5 mg/ml[1] |
| Storage | Store at -20°C |
| Appearance | Lyophilized powder or clear film[2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to the Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields | Must be worn at all times in the laboratory.[3][4] |
| Hand Protection | Chemical resistant gloves | Dispose of gloves properly after use.[3] |
| Body Protection | Laboratory coat | Wear a lab coat to protect personal clothing.[3][5] |
| Respiratory Protection | Dust respirator | Recommended if there is a risk of inhaling dust.[3][6] |
Operational Plan: Handling and Experimental Protocols
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][6] Assemble all necessary PPE as detailed above.
-
Weighing : When weighing the lyophilized powder, avoid creating dust. Use a dedicated, calibrated analytical balance inside a fume hood.[4]
-
Solution Preparation : To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the this compound powder to avoid splashing.[4] Ensure the compound is fully dissolved before use. For example, to prepare a 10 mM stock solution, dissolve 5.38 mg of this compound in 1 mL of DMSO.
-
Use in Experiments : When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques. This compound has been shown to be effective in various experimental settings, such as inhibiting PKA in studies of endothelial cell response to irradiation.[7]
-
Post-Handling : After use, thoroughly wash your hands.[3] Decontaminate all work surfaces and equipment.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be considered hazardous chemical waste.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Disposal : Dispose of the chemical waste according to your institution's and local environmental regulations. Contact a licensed chemical disposal company for proper disposal.[3] Do not release into the environment.[6]
Signaling Pathway
This compound is a well-characterized inhibitor of the cAMP-dependent protein kinase A (PKA) signaling pathway.[8][9] It acts as a competitive inhibitor of ATP binding to the catalytic subunit of PKA.[8] The following diagram illustrates the canonical PKA signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the PKA signaling pathway by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. Boston University | Login [shib.bu.edu]
- 6. fishersci.com [fishersci.com]
- 7. The Protein Kinase A Inhibitor this compound Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation | MDPI [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
